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  • Product: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • CAS: 90840-54-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of "Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate"

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[1,5-a]pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] These compounds are recognized for their diverse therapeutic potential, including roles as kinase inhibitors in oncology and as agents targeting the central nervous system.[3][4][5] Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a specific derivative of this core structure. While this particular molecule is not extensively documented in publicly available literature, its structural features suggest it is of interest in the exploration of new chemical entities for drug discovery. This guide provides a comprehensive overview of its predicted physicochemical properties, likely synthetic routes, and the established methodologies for its characterization, drawing upon data from closely related analogues and the broader family of pyrazolo[1,5-a]pyrimidine derivatives.

Predicted Physicochemical Properties

Due to the absence of published experimental data for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, its key physicochemical properties have been predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-like properties.

PropertyPredicted ValueNotes
Molecular Formula C10H11N3O2Derived from chemical structure
Molecular Weight 205.22 g/mol Derived from chemical structure
logP 1.3 - 1.8A measure of lipophilicity, suggesting moderate cell permeability.
Topological Polar Surface Area (TPSA) 69.5 ŲIndicates good potential for oral bioavailability.
Hydrogen Bond Donors 0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 5Affects solubility and interaction with biological targets.
Rotatable Bonds 2Relates to conformational flexibility.
pKa Basic: ~2.5, Acidic: N/AThe pyrimidine nitrogen atoms are weakly basic.
Aqueous Solubility Low to moderatePredicted based on logP and TPSA. For a related compound, ethyl 7-amino-2-methyl-[6][7][8]triazolo[1,5-a]pyrimidine-6-carboxylate, the experimental solubility was found to be 23.5 µg/mL.[9]

Synthesis and Purification

A common and effective method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a plausible synthetic route would involve the reaction of a 3-aminopyrazole with an ethyl acetoacetate derivative.

General Synthetic Protocol:
  • Reaction Setup: A solution of 3-aminopyrazole and ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester) in a high-boiling solvent such as acetic acid or ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis_Workflow reagents 3-Aminopyrazole + Ethyl 2-acetyl-3-oxobutanoate reaction Reflux in Acetic Acid reagents->reaction Condensation workup Solvent Removal & Neutralization reaction->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate purification->product

Caption: General synthetic workflow for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Structural Elucidation and Characterization

The definitive identification and characterization of the synthesized compound would rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts of the aromatic protons will be indicative of the electronic environment of the heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their hybridization and chemical environment. The carbonyl carbon of the ester and the carbons of the heterocyclic core will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. For related pyrimidinethiones, the molecular ion peak is often observed with significant intensity.[10]

  • Electron Impact (EI) or Electrospray Ionization (ESI): The choice of ionization technique will influence the fragmentation pattern observed, which can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands would include:

  • C=O stretch: A strong absorption band around 1700-1740 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

  • C=N and C=C stretches: Absorptions in the aromatic region (around 1450-1650 cm⁻¹).

  • C-H stretches: Both aliphatic and aromatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the calculated values for the proposed molecular formula to confirm its purity and identity.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Confirmation NMR NMR Spectroscopy (¹H, ¹³C) conclusion Structural Confirmation & Purity Assessment NMR->conclusion MS Mass Spectrometry (HRMS) MS->conclusion IR IR Spectroscopy IR->conclusion EA Elemental Analysis EA->conclusion MP Melting Point Determination MP->conclusion start Purified Compound start->NMR start->MS start->IR start->EA start->MP

Caption: Standard workflow for the physicochemical characterization of a novel heterocyclic compound.

Potential Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in many kinase inhibitors.[4] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The structural features of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, such as its planar heterocyclic system and the presence of hydrogen bond acceptors, make it a candidate for binding to the ATP-binding site of various kinases. Further derivatization of this scaffold could lead to the development of potent and selective inhibitors for specific kinase targets.[3] Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating inflammatory diseases and for their activity against multidrug resistance in cancer.[1]

Conclusion

References

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Chimica Techno Acta. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles.
  • MySkinRecipes. (n.d.). Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • PubMed. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. Retrieved from [Link]

  • MDPI. (2024).
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • ResearchGate. (n.d.).
  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026).
  • ResearchGate. (2025). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity.
  • PubChem. (n.d.). Ethyl 7-hydroxy-3-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).
  • PubMed. (2022). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

Sources

Exploratory

In silico modeling of "Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate"

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent antitumor and kinase inhibitory effects.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of a representative member of this class, Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. We will navigate the critical steps of computational drug discovery, from initial ligand and target preparation to the sophisticated analyses of molecular docking, molecular dynamics, and ADMET prediction.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each methodological choice, thereby ensuring a robust and self-validating computational investigation.

Introduction: The Rationale for a Computational Approach

In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[5][6] By simulating molecular interactions and predicting pharmacokinetic properties, in silico modeling allows for the efficient screening of vast chemical spaces, reducing the time and cost associated with preclinical research.[4]

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate belongs to a class of compounds known for their interactions with key biological targets in oncology and inflammatory diseases.[2][7] A rigorous computational assessment of this molecule can elucidate its potential mechanisms of action, predict its binding affinity to relevant protein targets, and evaluate its drug-likeness, thereby guiding further experimental validation.

This guide is structured to mirror a logical research progression, providing detailed protocols and the scientific justification for each stage of the analysis.

Foundational Steps: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous preparation of both the small molecule (ligand) and its prospective protein target.

Ligand Preparation: Defining the Molecule of Interest

The first step is to generate a high-quality 3D conformation of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Physicochemical Properties of the Ligand

PropertyValueSource
Molecular Formula C10H11N3O3[8]
Molecular Weight 221.21 g/mol [8]
CAS Number 99056-35-6[8]

Protocol 1: 3D Ligand Structure Generation

  • Obtain 2D Structure: The 2D structure can be obtained from chemical databases like PubChem or drawn using chemical drawing software such as ChemDraw or MarvinSketch. For this guide, we will use the SMILES string: CCOC(=O)c1cn2nccc2n_c1C.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure. This initial 3D structure is often not energetically favorable.

  • Energy Minimization: It is crucial to perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be accomplished using force fields like MMFF94 or UFF in software packages such as Avogadro or PyMOL. The resulting optimized structure should be saved in a .mol2 or .pdbqt format for subsequent docking studies.

Target Identification and Preparation

Given that pyrazolo[1,5-a]pyrimidine derivatives are known kinase inhibitors, we will select a relevant and well-characterized kinase as a representative target.[9][10] Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle and a validated target in cancer therapy, making it an excellent candidate for this study.[10][11]

Protocol 2: Protein Target Preparation

  • Retrieve Protein Structure: Download the crystal structure of human CDK2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1HCK, which is a structure of CDK2 in complex with an inhibitor.

  • Clean the Structure: The raw PDB file often contains non-essential molecules such as water, co-factors, and other ligands. These should be removed using a molecular visualization tool like UCSF Chimera or PyMOL.[12] It is important to retain any structurally significant metal ions if they are part of the active site.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are critical for forming hydrogen bonds. Most molecular modeling software has built-in tools for this.

  • Assign Partial Charges: Assign partial charges to all atoms in the protein. This is essential for accurately calculating electrostatic interactions during docking and simulation. The Gasteiger charge calculation method is commonly used for this purpose.[13]

  • Define the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file.[12] Alternatively, pocket detection algorithms can be used to identify potential binding cavities.[14] The coordinates of this site will be used to guide the docking simulation.

Predicting Interactions: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[15] The primary outputs are the binding pose and a scoring function that estimates the binding affinity.

The Causality of Docking Choices

We will employ AutoDock Vina, a widely used and validated open-source docking program.[15] Its scoring function provides a good balance of speed and accuracy, making it suitable for virtual screening and lead optimization.

Workflow for Molecular Docking

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis ligand_prep Prepare Ligand (Energy Minimized .pdbqt) define_box Define Grid Box (Binding Site Coordinates) ligand_prep->define_box protein_prep Prepare Protein (Cleaned, H-added .pdbqt) protein_prep->define_box run_vina Run AutoDock Vina define_box->run_vina get_poses Generate Poses & Scores run_vina->get_poses analyze_interactions Analyze Interactions (H-bonds, Hydrophobic) get_poses->analyze_interactions G start Start with Docked Complex (Protein + Ligand) topology Generate Topology (Force Field Parameters) start->topology solvate Solvate System (Add Water Box) topology->solvate ions Add Ions (Neutralize System) solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, etc.) production->analysis

Caption: Key stages of a protein-ligand molecular dynamics simulation.

Protocol 4: GROMACS MD Simulation

  • System Preparation: Start with the best-ranked pose from the molecular docking.

  • Topology Generation: Generate a topology for the ligand using a server like CGenFF or PRODRG. This file contains the parameters that describe the ligand's bonded and non-bonded interactions.

  • Solvation and Ionization: Place the protein-ligand complex in a box of water molecules and add ions to neutralize the system's overall charge.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or inappropriate geometry.

  • Equilibration: Conduct two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to explore its conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues. A stable RMSD for the ligand indicates that it remains bound in the active site.

Predicting Drug-Likeness: ADMET Analysis

A compound's efficacy is not solely determined by its binding affinity. Its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical for its success as a drug. [16]Early prediction of these properties can prevent costly failures in later stages of drug development. [17]

The Importance of Early ADMET Profiling

We will use a combination of well-established rules and predictive models, accessible through web servers like SwissADME and ADMETlab, to evaluate the drug-likeness of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. [17] Key ADMET Parameters and Their Significance

ParameterSignificanceDesirable Range/Outcome
Lipinski's Rule of Five Predicts oral bioavailability.No more than one violation.
Aqueous Solubility (LogS) Affects absorption and distribution.High solubility is preferred.
Blood-Brain Barrier (BBB) Permeation Important for CNS-targeting drugs.Yes/No prediction.
CYP450 Inhibition Predicts potential for drug-drug interactions.Non-inhibitor is preferred.
hERG Inhibition Predicts risk of cardiotoxicity.Non-inhibitor is preferred.
Ames Mutagenicity Predicts potential to cause DNA mutations.Non-mutagenic.

Protocol 5: In Silico ADMET Prediction

  • Select a Tool: Navigate to a comprehensive ADMET prediction web server such as ADMETlab 3.0 or ADMET-AI. [16][17]2. Input the Molecule: Submit the SMILES string or upload the 3D structure of the compound.

  • Run Prediction: Initiate the calculation. These servers use a variety of machine learning models and QSAR (Quantitative Structure-Activity Relationship) approaches to predict a wide range of properties. [18][19]4. Analyze the Output: Systematically review the predicted properties, paying close attention to any potential liabilities, such as poor solubility, predicted toxicity, or significant inhibition of metabolic enzymes.

Synthesis and Conclusion

This guide has outlined a rigorous and validated in silico workflow for the comprehensive analysis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a detailed profile of a compound's therapeutic potential before committing to extensive laboratory synthesis and testing.

The insights gained from this computational approach—predicted binding modes, complex stability, and pharmacokinetic profiles—provide a strong foundation for hypothesis-driven drug design. Future work should focus on the experimental validation of these predictions, including in vitro binding assays and cell-based activity studies, to confirm the in silico findings and further advance the development of this promising class of molecules.

References

  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PubMed Central. [Link]

  • Cortes-Reyes, M., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Song, C. M., Lim, S. J., & Chong, Y. (2009). Computational Methods in Drug Discovery. PubMed Central. [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Al-Dahmoshi, H. O., et al. (2024). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Frontiers. [Link]

  • MySkinRecipes. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]

  • Sabe, V. T., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. IntechOpen. [Link]

  • Gomaa, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4- d]pyrimidine and pyrazolo[4,3- e]t[3][20][21]riazolo[1,5- c]pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Simulations Plus. ADMET Predictor®. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Current Status of Computational Approaches for Small Molecule Drug Discovery. ACS Publications. [Link]

  • Sanket Bapat. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Rowan Scientific. ADMET Prediction. [Link]

  • ResearchGate. (2024). In-silico studies of Pyrazolopyranopyrimidine as a Potential Anticancer Inhibitor. [Link]

  • PubChem. Ethyl 7-methyl-3-[(4-sulfamoylphenyl)methylcarbamothioylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]

  • ResearchGate. (2024). Computational Methods in Drug Discovery and Development. [Link]

  • ResearchGate. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. [Link]

  • Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

  • Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • Verma, J., et al. (2024). Innovative computational approaches in drug discovery and design. ScienceDirect. [Link]

  • Wang, F., et al. (2011). Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. PubMed. [Link]

  • Dr. M. S. DUDHARE. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube. [Link]

  • Bonvin Lab. Small molecule docking. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • MolSoft LLC. (2021). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. [Link]

  • ResearchGate. (2024). Computational Intelligence Methods for ADMET Prediction. [Link]

  • RDiscovery. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. [Link]

  • ResearchGate. (2023). In-silico design of some pyrazolopyridine analogs as breast cancer inhibitors. [Link]

  • Chemsrc. CAS#:1421271-01-3. [Link]

  • ChemWhat. ETHYL 2-METHYL-7-OXO-4,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE. [Link]

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Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate using ¹H and ¹³C NMR Spectroscopy

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For researchers and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is critical for understanding their chemical properties and biological activity. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors used in oncology and immunology.[2] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data, interpretation, and acquisition protocols for a representative member of this class: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

The principles of NMR spectroscopy are founded on the interaction of nuclear spins with an external magnetic field.[1][3][4][5][6] When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can absorb radiofrequency radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.[7]

This guide is designed for researchers, scientists, and drug development professionals, offering both a practical reference for the spectral features of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and a robust framework for its experimental characterization.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure and numbering for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate are presented below.

Caption: Structure of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. These predictions are based on established chemical shift principles for heterocyclic systems and data from analogous pyrazolo[1,5-a]pyrimidine derivatives.[8][9][10] The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.[11]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.60Doublet~2.51HH5
~8.20Doublet~2.01HH2
~6.70Doublet~2.01HH3
~4.40Quartet~7.12HH10 (OCH₂)
~2.70Singlet-3HH8 (CH₃)
~1.40Triplet~7.13HH11 (CH₃)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C9 (C=O)
~158.0C7
~152.0C5
~149.0C3a
~140.0C2
~110.0C6
~95.0C3
~61.0C10 (OCH₂)
~25.0C8 (CH₃)
~14.5C11 (CH₃)

Spectral Interpretation: A Mechanistic Approach

A thorough understanding of the electronic environment of each nucleus is key to accurate spectral interpretation.[7]

  • ¹H NMR Spectrum:

    • Aromatic Protons (H2, H3, H5): The protons on the heterocyclic core (H2, H3, and H5) are expected to resonate in the downfield region (δ 6.5-9.0 ppm) due to the deshielding effect of the aromatic ring currents. H5 is anticipated to be the most downfield signal due to the anisotropic effect of the adjacent nitrogen atom and the carbonyl group of the ester. The observed doublet multiplicities for H2 and H3 arise from their coupling to each other. H5 appears as a doublet due to coupling with H3, though this coupling may be small.

    • Methyl Protons (H8): The methyl protons at position 7 (H8) are expected to appear as a singlet around δ 2.70 ppm. The chemical shift is influenced by the electron-donating nature of the methyl group and its attachment to an aromatic ring.

    • Ethyl Ester Protons (H10, H11): The methylene protons (H10) of the ethyl group will appear as a quartet due to coupling with the three adjacent methyl protons (H11). The methyl protons (H11) will, in turn, be split into a triplet by the two methylene protons. This characteristic quartet-triplet pattern is a hallmark of an ethyl group.[11]

  • ¹³C NMR Spectrum:

    • Carbonyl Carbon (C9): The ester carbonyl carbon (C9) is the most deshielded carbon, resonating at approximately δ 165.0 ppm.

    • Aromatic Carbons: The carbons of the pyrazolo[1,5-a]pyrimidine ring system (C2, C3, C3a, C5, C6, C7) will have chemical shifts in the aromatic region (δ 95-160 ppm). The specific shifts are determined by the substitution pattern and the electronic effects of the nitrogen atoms and the ester and methyl groups. Carbons directly attached to nitrogen (C3a, C5, C7) are generally more deshielded.

    • Aliphatic Carbons (C8, C10, C11): The methyl carbon (C8) and the ethyl ester carbons (C10 and C11) will appear in the upfield region of the spectrum. The methylene carbon (C10) is deshielded by the adjacent oxygen atom, while the methyl carbons (C8 and C11) are found at the highest field.

Experimental Protocols

The following protocols provide a self-validating system for the acquisition of high-quality NMR data.

Protocol 1: Sample Preparation

A properly prepared sample is crucial for obtaining high-resolution NMR spectra.[12]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

  • Solvent Selection: Choose a suitable deuterated solvent. CDCl₃ is a common choice for many organic molecules. For compounds with lower solubility, DMSO-d₆ can be used. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Capping: Securely cap the NMR tube.

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add TMS transfer->standard cap Cap Tube standard->cap NMR_Data_Acquisition_Workflow cluster_acq Data Acquisition & Processing setup Instrument Setup (Lock, Shim, Tune) acq_H1 ¹H NMR Acquisition setup->acq_H1 acq_C13 ¹³C NMR Acquisition setup->acq_C13 process Data Processing (FT, Phasing, Calibration) acq_H1->process acq_C13->process analysis Spectral Analysis (Integration, Peak Picking) process->analysis

Caption: Workflow for NMR data acquisition and processing.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral data of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. By combining predicted spectral data with a detailed interpretation and robust experimental protocols, this document serves as a valuable resource for researchers in synthetic chemistry and drug discovery. The methodologies described herein ensure the acquisition of high-quality, reproducible NMR data, which is fundamental for the unambiguous structural elucidation of novel chemical entities.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8(225). [Link]

  • The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR - CORE. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL. (n.d.). Retrieved January 27, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 27, 2026, from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy - ijirset. (n.d.). Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 27, 2026, from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4.7: NMR Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved January 27, 2026, from [Link]

  • NMR - Interpretation - Chemistry LibreTexts. (2023, January 29). Retrieved January 27, 2026, from [Link]

  • SOP data acquisition - R-NMR. (n.d.). Retrieved January 27, 2026, from [Link]

  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved January 27, 2026, from [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses - Microbe Notes. (2022, January 12). Retrieved January 27, 2026, from [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - MySkinRecipes. (n.d.). Retrieved January 27, 2026, from [Link]

  • (PDF) Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Application

Application Note & Protocol: In Vitro Kinase Assay for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Authored by: A Senior Application Scientist Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and often selective inhibition of various protein kinases.[1] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] Compounds based on this heterocyclic system have been successfully developed into clinically approved drugs, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib.[2] The core structure of pyrazolo[1,5-a]pyrimidine is adept at forming key interactions within the ATP-binding pocket of kinases, often acting as ATP-competitive inhibitors.[1][3]

This document provides a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate , a representative member of this important class of compounds. Given that pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against Cyclin-Dependent Kinases (CDKs), this protocol will focus on CDK2 as a primary target.[4][5][6] The described methodology is designed to be a robust, self-validating system, providing researchers with a reliable framework to determine the potency (e.g., IC50) of this compound and similar molecules.

Principle of the Assay: Quantifying Kinase Activity

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a peptide or protein).[7] The inhibitory effect of a compound is quantified by its ability to reduce this phosphorylation event.

There are various methods to detect kinase activity, including radioisotope-based assays, and non-radioactive methods such as fluorescence polarization (FP), TR-FRET, and luminescence-based assays.[7][8] This protocol will utilize a luminescence-based ADP detection assay (such as ADP-Glo™), which offers high sensitivity and is less prone to interference from compound fluorescence. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[9]

Visualizing the Kinase Inhibition Workflow

The following diagram outlines the general workflow for determining the inhibitory potential of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate against a target kinase.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Dispense Dispense Compound Dilutions and Controls to Assay Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase Reaction Master Mix (Kinase, Substrate, Buffer) Add_Kinase_Mix Add Kinase Master Mix to all wells Reagent_Prep->Add_Kinase_Mix Dispense->Add_Kinase_Mix Incubate_1 Incubate at Room Temperature to allow for inhibitor binding Add_Kinase_Mix->Incubate_1 Start_Reaction Initiate Reaction by Adding ATP Solution Incubate_1->Start_Reaction Incubate_2 Incubate to allow phosphorylation Start_Reaction->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Incubate_2->Stop_Reaction Incubate_3 Incubate Stop_Reaction->Incubate_3 Develop_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_3->Develop_Signal Incubate_4 Incubate Develop_Signal->Incubate_4 Read_Luminescence Measure Luminescence on a Plate Reader Incubate_4->Read_Luminescence Data_Analysis Calculate IC50 Value Read_Luminescence->Data_Analysis

Caption: General workflow for the in vitro kinase assay.

Materials and Reagents

ReagentRecommended Source/ExamplePurpose
Test Compound Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, dissolved in 100% DMSO to a 10 mM stock.
Kinase Recombinant Human CDK2/Cyclin E1The enzyme whose activity is being measured.
Kinase Substrate Histone H1 or specific peptideThe molecule that is phosphorylated by the kinase.
ATP High-purity ATP solutionThe phosphate donor for the kinase reaction.
Kinase Assay Buffer 5X Kinase Assay BufferMaintains optimal pH and ionic strength for the kinase reaction. Typically contains Tris, MgCl2, DTT.
Detection Reagent ADP-Glo™ Kinase Assay KitContains reagents to stop the kinase reaction and generate a luminescent signal from produced ADP.
Assay Plates White, opaque 96- or 384-well platesSuitable for luminescence measurements to minimize well-to-well crosstalk.
Control Inhibitor Staurosporine or a known CDK2 inhibitorA positive control to validate assay performance.
DMSO Anhydrous, molecular biology gradeSolvent for the test compound.
Multichannel Pipettes & Plate Reader For liquid handling and signal detection.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate types.

Part 1: Preparation of Reagents and Compound Dilutions
  • Kinase Buffer Preparation : Prepare a 1X kinase assay buffer by diluting the 5X stock with ultrapure water. Keep on ice. The final reaction conditions should be optimized for each kinase, but a typical buffer might contain 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 1 mM DTT.[10]

  • Test Compound Serial Dilution :

    • Create a serial dilution series of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Start with the 10 mM DMSO stock.

    • A typical 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.

    • It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on kinase activity.[11]

  • Control Preparation :

    • Positive Control : Prepare a dilution series of a known CDK2 inhibitor (e.g., Staurosporine) to confirm assay sensitivity.

    • Negative Control (0% Inhibition) : Wells containing all reaction components except the inhibitor (DMSO vehicle only).

    • Blank Control (100% Inhibition) : Wells containing all reaction components except the kinase enzyme.

Part 2: Kinase Reaction
  • Dispense Compounds and Controls : Add 5 µL of the serially diluted test compound, control inhibitor, or DMSO vehicle to the appropriate wells of the assay plate.

  • Prepare Kinase/Substrate Master Mix : In a single tube, prepare a master mix containing the 1X kinase buffer, CDK2/Cyclin E1 enzyme, and the substrate (e.g., Histone H1). The final concentrations of enzyme and substrate should be optimized to be near the Km for the substrate to ensure sensitivity to ATP-competitive inhibitors.

  • Add Kinase/Substrate Mix : Add 20 µL of the Kinase/Substrate Master Mix to each well.

  • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature.[9] This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate the Kinase Reaction :

    • Prepare an ATP solution in 1X kinase buffer. The final ATP concentration should be at or near its Km for the specific kinase.

    • Add 25 µL of the ATP solution to all wells to start the reaction. The total reaction volume is now 50 µL.

  • Reaction Incubation : Incubate the plate for 60 minutes at room temperature.[9] The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

Part 3: Signal Detection and Measurement
  • Stop the Kinase Reaction : Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Incubate : Incubate the plate for 40 minutes at room temperature.

  • Generate Luminescent Signal : Add 50 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a coupled luciferase reaction to produce a light signal.

  • Final Incubation : Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure Luminescence : Read the plate on a luminometer. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

Data Analysis and Interpretation

  • Calculate Percent Inhibition : The activity of the kinase in the presence of the inhibitor is calculated relative to the control wells.

    • Percent Inhibition = 100 * (1 - (SignalInhibitor - SignalBlank) / (SignalNegative Control - SignalBlank))

  • Generate IC50 Curve :

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the inhibitor required to reduce kinase activity by 50%.

Sample Data Table
Compound Concentration [µM]Luminescence (RLU)% Inhibition
0 (DMSO)150,0000
0.01145,0003.3
0.03130,00013.3
0.1105,00030.0
0.378,00048.0
145,00070.0
320,00086.7
1010,00093.3
Blank (No Kinase)5,000100

Mechanism of Action: ATP-Competitive Inhibition

Pyrazolo[1,5-a]pyrimidine inhibitors typically function by competing with endogenous ATP for binding to the kinase active site. This mechanism is illustrated below.

G cluster_kinase Kinase Active Site cluster_ligands Ligands cluster_products Reaction Kinase CDK2 Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes No_Phosphorylation Inhibition of Phosphorylation Kinase->No_Phosphorylation Blocked by Inhibitor ATP ATP ATP->Kinase Binds to active site Inhibitor Ethyl 7-methylpyrazolo [1,5-a]pyrimidine-6-carboxylate Inhibitor->Kinase Competitively binds to active site

Caption: ATP-competitive inhibition mechanism.

Trustworthiness and Self-Validation

To ensure the integrity of the results, this protocol incorporates several self-validating steps:

  • Use of Controls : The inclusion of positive, negative, and blank controls on every plate is essential to confirm that the assay is performing as expected.

  • Statistical Rigor : All experiments should be performed in at least duplicate, and the coefficient of variation should be less than 15%.[9] A Z'-factor calculation is recommended for high-throughput screening to assess assay quality.

  • Linear Range : It is crucial to ensure the kinase reaction proceeds within its linear range. This can be verified by running a time-course experiment to select an appropriate incubation time.[11]

By adhering to these principles, researchers can confidently assess the inhibitory properties of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and contribute to the development of novel kinase-targeted therapeutics.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][9]triazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... ChEMBL. Available at: [Link]

  • In vitro kinase assay. ResearchGate. Available at: [Link]

  • Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. MySkinRecipes. Available at: [Link]

  • Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. PubMed. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Available at: [Link]

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Characterizing the Cellular Activity of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Abstract The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this privileged structure have shown promise as kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this privileged structure have shown promise as kinase inhibitors, anticancer agents, and modulators of G-protein coupled receptors.[2][3][4] This guide provides a comprehensive suite of cell-based assays to elucidate the biological activity of a specific derivative, Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate . The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow, beginning with foundational cytotoxicity assessments and progressing to detailed mechanistic studies, including cell cycle analysis, apoptosis induction, kinase inhibition, and G-protein coupled receptor (GPCR) modulation. Each protocol is grounded in established scientific principles to ensure robust and reproducible data generation for drug discovery and development programs.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates the bicyclic heteroaromatic system known as pyrazolo[1,5-a]pyrimidine. This chemical architecture has proven to be a highly versatile template for interacting with a diverse range of biological targets. Its derivatives are key components in the development of therapeutics for oncology, inflammation, and neurological disorders.[1][5] Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, the subject of this guide, has been identified as a potential positive allosteric modulator (PAM) of the hydroxy-carboxylic acid receptor 2 (HCA2), also known as GPR109A.[4] Furthermore, the broader class of pyrazolopyrimidines is well-documented for its potent inhibition of various protein kinases, which are critical regulators of cellular proliferation, differentiation, and survival.[6]

This document outlines a strategic approach to characterizing the cellular effects of this compound, providing the technical details necessary for rigorous pharmacological evaluation.

Foundational Assay: General Cytotoxicity and Viability

Scientific Rationale: Before investigating specific mechanisms, it is imperative to establish the compound's effect on cell viability and proliferation. This baseline assessment determines the appropriate concentration range for subsequent, more sensitive assays and identifies general cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of living cells, where mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 2.1: MTT Cell Viability Assay
  • Cell Plating:

    • Seed cancer cell lines (e.g., A549 lung carcinoma, Caco-2 colorectal adenocarcinoma) in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a 2X stock solution series of "Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate" in complete culture medium. A typical starting range is from 1 µM to 500 µM.[3]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells in triplicate.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the treatment period, discard the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[3]

    • Incubate for 3 hours at 37°C and 5% CO₂.

  • Formazan Solubilization & Readout:

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Expected Outcome
Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control (0)1.2540.08100.0
11.2480.0799.5
101.1500.0691.7
500.8500.0567.8
1000.6300.0450.2
5000.2100.0316.7

Mechanistic Insight: Cell Cycle and Apoptosis Analysis

Scientific Rationale: If the compound exhibits antiproliferative activity, the next logical step is to investigate the underlying mechanism. Many kinase inhibitors, a class to which pyrazolopyrimidines belong, induce cell cycle arrest at specific checkpoints (G1, S, or G2/M) or trigger apoptosis (programmed cell death).[6][7] Flow cytometry is a powerful tool to analyze these cellular states.

Workflow for Cell Cycle and Apoptosis Assays

G1 cluster_0 Experimental Setup cluster_1 Cell Cycle Analysis cluster_2 Apoptosis Assay (Annexin V) A Seed Cells (e.g., HT1080) B Treat with Compound (IC₅₀ concentration, 24-48h) A->B C Harvest & Fix Cells (Ethanol Fixation) B->C G Stain with Annexin V-FITC & PI (Non-fixed cells) B->G For Apoptosis D Stain with Propidium Iodide (PI) (Intercalates with DNA) C->D For Cell Cycle E Analyze via Flow Cytometry (Measure DNA Content) D->E F Quantify Cell Populations (G1, S, G2/M phases) E->F H Analyze via Flow Cytometry G->H I Differentiate Cell Populations (Viable, Early/Late Apoptotic, Necrotic) H->I

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate for Structure-Activity Relationship (SAR) Studies

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets, particularly protein kinases.[2][3] Numerous derivatives have been investigated and developed as inhibitors for targets such as Pim-1, Tropomyosin receptor kinase (Trk), and PI3K, showcasing the scaffold's therapeutic potential in oncology and inflammatory diseases.[4][5][6][7]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, systematically exploring how chemical modifications to a lead compound influence its biological activity.[2] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of a key starting material, Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate , to generate a focused library of analogs for comprehensive SAR exploration. We will delve into the chemical logic behind modifying specific positions of the molecule and provide step-by-step methodologies for these transformations.

Strategic Analysis of Derivatization Points

The structure of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate offers several distinct points for chemical modification. A successful SAR campaign hinges on the logical and efficient exploration of chemical space around this core. The primary sites for derivatization are the ester at C6, the methyl group at C7, and the pyrazole ring, particularly at the C3 position.

G cluster_0 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate mol Core Scaffold ester Position 6: Ester (Hydrolysis & Amidation) mol->ester R1 methyl Position 7: Methyl Group (Potential Functionalization) mol->methyl R2 pyrazole Position 3: Pyrazole Ring (Electrophilic Substitution) mol->pyrazole R3 pyrimidine Positions 5 & 7: Pyrimidine Ring (Nucleophilic Aromatic Substitution) mol->pyrimidine R4/R5

Caption: Key derivatization points on the core scaffold.

Vector 1: Derivatization of the C6-Ester Group

The ethyl ester at position 6 is an ideal handle for introducing a wide array of functional groups. The most common and impactful strategy is its conversion to a diverse library of amides. This is a two-step process:

  • Saponification (Hydrolysis): The ethyl ester is hydrolyzed to the corresponding carboxylic acid. This transformation is typically straightforward and high-yielding.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a diverse panel of primary and secondary amines using standard peptide coupling reagents.[8] This approach allows for the systematic exploration of steric and electronic effects in the C6-position, which can be crucial for modulating target binding, selectivity, and pharmacokinetic properties.

Vector 2: Functionalization of the Pyrazole Ring at C3

The pyrazole moiety of the scaffold is electron-rich, making the C3 position highly susceptible to electrophilic aromatic substitution.[1] This allows for the introduction of various substituents that can probe interactions with the target protein. Key reactions include:

  • Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Halogens can serve as handles for further cross-coupling reactions or can participate in halogen bonding interactions with the target.

  • Nitration: The introduction of a nitro group, which can be a valuable pharmacophore or can be reduced to an amine for further derivatization.

  • Formylation: The Vilsmeier-Haack reaction introduces a formyl group (aldehyde), which can then be used in a multitude of subsequent reactions such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.[1]

Vector 3: Modification of the Pyrimidine Ring at C5 and C7

The pyrimidine ring is electron-deficient, rendering positions 5 and 7 susceptible to nucleophilic aromatic substitution (NAS).[1] While our starting material has a methyl group at C7, related scaffolds with a suitable leaving group (e.g., a halogen) at this position are commonly used to introduce diversity. For our specific starting material, derivatization at C5 would require prior functionalization, but understanding the reactivity of this position is key for broader SAR studies of the pyrazolo[1,5-a]pyrimidine class.[4][5] Modifications at these positions with various amines (alkylamines, anilines, heterocycles) have been shown to be critical for kinase inhibitory activity.[4]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Saponification of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, the key intermediate for amide library synthesis.

Rationale: Basic hydrolysis using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a mild and effective method for saponifying esters without affecting other sensitive functional groups on the heterocyclic core.

Materials:

  • Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio). The concentration should be approximately 0.1 M.

  • Add LiOH·H₂O (2.0-3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF and MeOH).

  • Re-dissolve the remaining aqueous residue in water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid under high vacuum to yield 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the absence of the ethyl group signals and the presence of a carboxylic acid proton.

Protocol 2: Amide Coupling for Library Synthesis

Objective: To synthesize a diverse library of amides from the carboxylic acid intermediate.

Rationale: The use of a carbodiimide coupling agent like EDC in conjunction with an activator such as HOBt is a standard and reliable method for forming amide bonds. This method minimizes side reactions and is broadly applicable to a wide range of amines.

Materials:

  • 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (from Protocol 1)

  • A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholine, piperidines)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • In a dry reaction vial, dissolve 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add EDC·HCl (1.2-1.5 eq) and HOBt (1.2-1.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1-1.2 eq) followed by DIPEA (2.0-3.0 eq).

  • Stir the reaction at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Validation: Each synthesized amide should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G start Ethyl 7-methylpyrazolo[1,5-a] pyrimidine-6-carboxylate acid 7-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid start->acid Protocol 1: Saponification (LiOH, THF/MeOH/H₂O) amide Amide Library (Diverse R-NH₂) acid->amide Protocol 2: Amide Coupling (EDC, HOBt, Amine)

Caption: Workflow for C6-amide derivatization.

Protocol 3: Vilsmeier-Haack Formylation at C3

Objective: To introduce a formyl group at the C3 position of the pyrazole ring.

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic rings. The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile.[1]

Materials:

  • Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or Acetonitrile

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath.

  • Slowly add POCl₃ (2.0-3.0 eq) dropwise to the cold DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in anhydrous DCE.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield Ethyl 3-formyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Validation: The product structure can be confirmed by the appearance of an aldehyde proton signal (~9-10 ppm) in the ¹H NMR spectrum and a corresponding carbonyl signal in the ¹³C NMR spectrum.

Data Summary and SAR Progression

As the library of derivatives is synthesized, their biological activity should be systematically evaluated. The data should be organized to clearly show the relationship between structural modifications and biological response.

Derivative ID Modification Vector R Group IC₅₀ (nM) / % Inhibition Notes
Parent --[Biological Data]Baseline activity
ACID-01 C6-Carboxylic Acid-OH[Biological Data]Activity of hydrolyzed intermediate
AMIDE-01 C6-Amide-NH-Ph[Biological Data]Phenyl amide
AMIDE-02 C6-Amide-NH-(4-F-Ph)[Biological Data]Effect of electron-withdrawing group
AMIDE-03 C6-Amide-N(CH₃)₂[Biological Data]Small, polar amide
AMIDE-04 C6-Amide-Morpholino[Biological Data]Introduction of a common solubilizing group
FORMYL-01 C3-Formyl-CHO[Biological Data]Effect of C3-aldehyde

This structured data table allows researchers to quickly identify trends. For example, comparing AMIDE-01 and AMIDE-02 would reveal the electronic sensitivity of the binding pocket. Comparing AMIDE-01 with AMIDE-04 would provide insight into the tolerance for larger, more polar groups.

Conclusion

The derivatization of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a powerful strategy for conducting SAR studies. By systematically modifying the C6-ester, the C3-position of the pyrazole ring, and exploring other potential sites, researchers can effectively map the chemical space around this privileged scaffold. The protocols provided herein offer robust and validated methods for generating the necessary chemical diversity to drive drug discovery projects forward, ultimately leading to the identification of novel therapeutic agents with improved potency, selectivity, and drug-like properties.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxyl

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Overview of the Synthesis

The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically proceeds via the condensation of a 3-aminopyrazole derivative with a β-ketoester. A common and effective route involves the reaction of 3-amino-4-methylpyrazole with ethyl 2-formyl-3-oxobutanoate. This reaction is a classic example of a condensation-cyclization reaction to form the fused pyrazolopyrimidine ring system, a privileged scaffold in medicinal chemistry.[1][2] The general reaction scheme is depicted below:

Figure 1: General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 3-amino-4-methylpyrazole 3-amino-4-methylpyrazole reaction_core 3-amino-4-methylpyrazole->reaction_core ethyl_2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate ethyl_2-formyl-3-oxobutanoate->reaction_core product Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate reaction_core->product + Heat/Catalyst

Troubleshooting Guide: A Deeper Dive

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Causality: The activation energy for the cyclization step might not be sufficiently overcome, or the reaction time may be inadequate.

    • Solution:

      • Increase Reaction Temperature: Gently increase the reflux temperature, ensuring it does not exceed the decomposition point of your reactants or products.

      • Prolong Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are no longer visible.

      • Catalyst Choice: The choice of acid or base catalyst is critical. If using a base like piperidine or sodium ethoxide, ensure it is fresh and used in the correct stoichiometric amount. For acid catalysis (e.g., acetic acid), ensure anhydrous conditions if water-sensitive intermediates are possible.[3]

  • Side Product Formation: Competing side reactions can consume starting materials and complicate purification.

    • Causality: The β-ketoester can undergo self-condensation or other undesired reactions under the reaction conditions. The aminopyrazole can also potentially react with itself.

    • Solution:

      • Control Stoichiometry: Ensure precise equimolar amounts of the reactants. An excess of one reactant can promote side reactions.

      • Order of Addition: In some cases, the order of addition of reactants and catalyst can influence the reaction pathway. Consider adding the catalyst to the mixture of the two reactants at room temperature before heating.

      • Solvent Effects: The polarity of the solvent can influence the reaction pathway. If using ethanol, consider trying a less polar solvent like toluene or a more polar one like DMF to see if it suppresses side product formation.

  • Product Degradation: The desired product may be unstable under the reaction conditions.

    • Causality: Prolonged exposure to high temperatures or strongly acidic/basic conditions can lead to the decomposition of the pyrazolopyrimidine core.

    • Solution:

      • Minimize Reaction Time: Once the reaction is complete (as determined by TLC), work it up promptly.

      • Moderate Conditions: If degradation is suspected, attempt the reaction under milder conditions (e.g., lower temperature for a longer duration).

  • Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.

    • Causality: The product may have some solubility in the crystallization solvent, or it may adhere to the stationary phase during column chromatography.

    • Solution:

      • Optimize Crystallization: If purifying by recrystallization, carefully select the solvent. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Test a range of solvents and solvent mixtures. After crystallization, cool the mixture in an ice bath to maximize precipitation.

      • Chromatography Technique: If using column chromatography, choose a solvent system that provides good separation between your product and impurities. A gradient elution may be necessary. Ensure the silica gel is not too acidic, as this can sometimes degrade sensitive compounds.

Figure 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Low_Yield Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Increase_Temp_Time Increase Temp/Time Monitor by TLC Incomplete_Reaction->Increase_Temp_Time Yes Purification_Issues Difficulty in Purification? Side_Products->Purification_Issues No Check_Stoichiometry Check Stoichiometry Optimize Catalyst Side_Products->Check_Stoichiometry Yes Optimize_Crystallization Optimize Crystallization Solvent Consider Chromatography Purification_Issues->Optimize_Crystallization Yes Review_Reaction_Conditions Review Overall Conditions Purification_Issues->Review_Reaction_Conditions No

Question 2: I am observing multiple spots on my TLC plate after the reaction. How do I identify the product and byproducts?

Answer:

The presence of multiple spots indicates a mixture of compounds. Identifying your target product is the first step in optimizing the reaction and purification.

Identification Strategy:

  • Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate. This will help you identify any unreacted starting materials.

  • Staining: Use different visualization techniques. In addition to UV light, staining with potassium permanganate or iodine can help visualize different types of compounds.

  • Small-Scale Purification: Isolate each major spot from a preparative TLC plate or a small-scale column.

  • Characterization: Analyze the isolated compounds using:

    • ¹H NMR Spectroscopy: The proton NMR of the desired product should show characteristic peaks for the methyl group, the ethyl ester, and the aromatic protons of the pyrazolopyrimidine core.

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (C₉H₉N₃O₂), which is 191.19 g/mol .[4]

Common Byproducts and Their Identification:

  • Unreacted Starting Materials: Easily identified by co-spotting.

  • Self-condensation Products of the β-ketoester: These will likely be higher molecular weight compounds and may have more complex NMR spectra.

  • Isomeric Products: Depending on the regioselectivity of the cyclization, it is possible to form isomers. Careful analysis of 2D NMR data (like HMBC and NOESY) may be required to confirm the exact isomer.

Question 3: The isolated product is an oil or a gummy solid and is difficult to crystallize. What should I do?

Answer:

Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice.

Solutions to Induce Crystallization:

  • High Purity is Key: Ensure the product is as pure as possible before attempting crystallization. Consider running a flash column to remove baseline impurities.

  • Solvent Screening:

    • Systematic Approach: In small vials, dissolve a small amount of your compound in different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof).

    • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place the vial containing your dissolved compound in a larger sealed container with a less polar "anti-solvent" (e.g., a vial of your compound in ethyl acetate inside a beaker of hexane). The slow diffusion of the anti-solvent vapors can induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask or vial below the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to a saturated solution of your compound. This seed crystal will provide a template for further crystal growth.

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should precipitate as a solid, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Acetic acid and ethanol are commonly used and effective solvents for this type of condensation.[5] Acetic acid can act as both a solvent and a catalyst. Ethanol is a good choice when using a base catalyst like sodium ethoxide. The optimal solvent may depend on the specific substitution pattern of your reactants. Microwave-assisted synthesis in a solvent-free environment has also been reported to be effective and can significantly reduce reaction times.[5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) that gives good separation between your starting materials and the product. The disappearance of the limiting starting material is a good indication that the reaction is complete.

Q3: What are the typical reaction times and temperatures?

A3: This can vary significantly. Under conventional heating in refluxing ethanol or acetic acid, reaction times can range from a few hours to 24 hours.[6] With microwave irradiation, reactions can often be completed in minutes.[5] It is always best to monitor the reaction by TLC rather than relying on a fixed reaction time.

Q4: Is the reaction sensitive to air or moisture?

A4: While the reactants and product are generally stable, some of the reagents, particularly strong bases like sodium ethoxide, can be sensitive to moisture. It is good practice to use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if you are struggling with low yields or side reactions.

Q5: What are the safety precautions I should take?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used are flammable, so avoid open flames. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

General Procedure for the Synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate:

  • To a solution of 3-amino-4-methylpyrazole (1.0 eq) in glacial acetic acid, add ethyl 2-formyl-3-oxobutanoate (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Parameter Value
Reactant 1 3-amino-4-methylpyrazole
Reactant 2 Ethyl 2-formyl-3-oxobutanoate
Solvent Glacial Acetic Acid or Ethanol
Temperature Reflux
Typical Yield 60-85%
Purification Recrystallization

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. (2025, January 13). Preprints.org. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. (2022, January 14). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19). Letters in Applied NanoBioScience. Retrieved January 27, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020, October 29). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[6][7][8]triazolo[4,3-a]pyrimidine-6-carboxylate. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

Optimization

Optimizing reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to optimize your reaction conditions, overcome common synthetic hurdles, and achieve your target compounds with higher purity and yield.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

One of the most common frustrations in synthesis is a low yield of the desired pyrazolo[1,5-a]pyrimidine. This can stem from several factors, from the reactivity of your starting materials to the specific reaction conditions employed.

Potential Causes & Solutions:

  • Inadequate Activation of Reactants: The classical and most utilized method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-biselectrophilic compound (e.g., β-dicarbonyl compounds, β-enaminones).[1][3] This reaction often requires either acidic or basic catalysis to proceed efficiently.

    • Acid Catalysis: For reactions with less reactive β-dicarbonyl compounds, such as aryl ketoesters, an acid catalyst like sulfuric acid (H₂SO₄) in a solvent like acetic acid can be effective.[1] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the 5-aminopyrazole.

    • Base Catalysis: With more reactive 1,3-dicarbonyls, a base like sodium ethoxide in ethanol can be used.[4] The base deprotonates the 5-aminopyrazole, increasing its nucleophilicity.

  • Poor Solubility of Starting Materials: If your reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solvent Screening: Experiment with different solvents. While ethanol and acetic acid are common, for some substrates, higher boiling point solvents like dioxane or aprotic polar solvents like DMF might be necessary. Hexafluoroisopropanol (HFIP) has also been shown to be effective, particularly in Pd-catalyzed C-H activation reactions.[3]

  • Insufficient Reaction Temperature or Time: Some cyclocondensation reactions require significant thermal energy to overcome the activation barrier, especially with sterically hindered or electronically deactivated substrates.

    • Microwave Irradiation: Consider using microwave (MW) heating. It can dramatically reduce reaction times and often improves yields compared to conventional heating.[3]

    • Extended Reaction Time: If MW is not an option, ensure the reaction is heated for an adequate duration. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on your starting materials or the final product may not be stable under the reaction conditions.

    • Milder Conditions: If you suspect decomposition, try running the reaction at a lower temperature for a longer time. Using milder catalysts or bases can also be beneficial.

Problem 2: Formation of Impurities and Side Products

The presence of persistent impurities can complicate purification and compromise the integrity of your final compound. Understanding the potential side reactions is key to mitigating them.

Potential Causes & Solutions:

  • Regioselectivity Issues: When using unsymmetrical 1,3-dicarbonyl compounds, two different regioisomers of the pyrazolo[1,5-a]pyrimidine can be formed.

    • Controlling Regioselectivity: The regioselectivity is often influenced by the relative electrophilicity of the two carbonyl carbons.[3] Using β-enaminones with a leaving group (e.g., dimethylamino) can direct the initial nucleophilic attack of the 5-aminopyrazole to the β-carbon, thus controlling the regiochemistry.[3]

  • Formation of Dihydro Derivatives: In some cases, particularly in multicomponent reactions, a dihydropyrazolo[1,5-a]pyrimidine may be formed as a side product or the main product.[3]

    • Oxidation Step: If a dihydro derivative is formed, an oxidation step may be necessary. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to aromatize the pyrimidine ring.[3]

  • Unwanted Reactions of Functional Groups: Substituents on your starting materials may undergo unintended reactions under the chosen conditions.

    • Protecting Groups: If you have sensitive functional groups, consider using protecting groups that are stable to the reaction conditions and can be removed later.

    • Condition Optimization: Adjusting the pH, temperature, and catalyst can sometimes prevent side reactions. For instance, in amination reactions on a di-chlorinated pyrazolo[1,5-a]pyrimidine, careful control of stoichiometry and temperature can favor substitution at the more reactive C7 position over the C5 position.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual questions regarding the synthesis of pyrazolo[1,5-a]pyrimidines.

Q1: What are the most common starting materials for pyrazolo[1,5-a]pyrimidine synthesis, and how do I choose the right ones?

The most prevalent synthetic route involves the reaction of a 5-aminopyrazole with a 1,3-biselectrophilic partner.[3]

  • 5-Aminopyrazoles: These are the nitrogen-rich component that forms the pyrazole part of the final scaffold. The substituents on the 5-aminopyrazole will ultimately be at the C2 and C3 positions of the pyrazolo[1,5-a]pyrimidine. The choice of substituents is dictated by the desired properties of the final molecule.[1]

  • 1,3-Biselectrophiles: These provide the three-carbon unit that forms the pyrimidine ring. The choice of this reagent determines the substituents at the C5, C6, and C7 positions. Common choices include:

    • β-Diketones and β-Ketoesters: Readily available and versatile.[1]

    • β-Enaminones: Often more reactive than β-dicarbonyls and can offer better control over regioselectivity.[3]

    • Ynones: Lead to the formation of 5-hydroxy/enone pyrazolo[1,5-a]pyrimidines.[3]

    • Arylidenemalononitriles: Can introduce amine and nitrile functionalities.[3]

Q2: How do I decide between acidic and basic catalysis for the cyclocondensation reaction?

The choice between acidic and basic conditions depends on the specific reactivity of your substrates.

  • Acidic Conditions (e.g., H₂SO₄ in AcOH): Generally used for less reactive 1,3-dicarbonyl compounds. The acid activates the carbonyl group towards nucleophilic attack.[1]

  • Basic Conditions (e.g., NaOEt in EtOH): Often employed for more reactive 1,3-dicarbonyls or when a more nucleophilic aminopyrazole is needed.[4] It's important to note that strong basic conditions can sometimes lead to side reactions.

Q3: What is the role of microwave irradiation in these syntheses, and when should I consider using it?

Microwave-assisted synthesis has become a valuable tool for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines.[2][3]

  • Mechanism: Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and reaction rate.

  • Advantages:

    • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[3]

    • Improved Yields: The rapid heating can minimize the formation of degradation products.

    • Enhanced Regioselectivity: In some cases, microwave heating can improve the regioselectivity of the reaction.

  • When to Use It: Consider using microwave synthesis when you are experiencing long reaction times, low yields, or when you want to rapidly screen a variety of substrates.

Q4: My target molecule requires functionalization after the core is formed. What are some common post-synthesis modification strategies?

The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a variety of post-functionalization reactions, which is a key aspect of its utility in drug discovery.[3]

  • Halogenation: The pyrazole ring can be halogenated, typically at the C3 position, using reagents like N-halosuccinimides (NXS).[3] These halogenated derivatives are excellent precursors for cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki and Sonogashira couplings are widely used to introduce aryl, heteroaryl, or alkynyl groups at halogenated positions (commonly C3, C5, and C7).[2][3]

  • Nucleophilic Aromatic Substitution (NAS): Halogens at the C5 and C7 positions are susceptible to nucleophilic attack by amines, alcohols, and thiols, allowing for the introduction of a wide range of functional groups.[5] The C7 position is generally more reactive towards nucleophilic substitution than the C5 position.[4]

  • Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C3 position, which can then be further elaborated.[3]

Experimental Protocols & Data

Table 1: General Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
1,3-Biselectrophile Catalyst/Solvent System Typical Conditions Notes Reference
β-Diketones/β-KetoestersH₂SO₄ / Acetic AcidReflux, 2-12 hGood for less reactive substrates.[1]
Diethyl MalonateSodium Ethoxide / EthanolReflux, 4-8 hA common method for producing 5,7-dihydroxy derivatives.[4]
β-EnaminonesMicrowave Irradiation (solvent-free or in EtOH)120-150 °C, 10-30 minOften high yielding and regioselective.[3]
YnonesLewis Acid / DichloromethaneRoom Temp to Reflux, 1-6 hLeads to 5-hydroxy/enone products.[3]
Protocol 1: General Procedure for Microwave-Assisted Synthesis from a β-Enaminone
  • In a microwave-safe vial, combine the 5-aminopyrazole (1.0 mmol), the β-enaminone (1.1 mmol), and ethanol (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140 °C for 20 minutes.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazolo[1,5-a]pyrimidine.

Mechanistic Insights and Workflow Diagrams

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The most common pathway for the formation of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and 1,3-dicarbonyls involves a sequence of nucleophilic attack, cyclization, and dehydration.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Nucleophilic_Attack Nucleophilic Attack 5-Aminopyrazole->Nucleophilic_Attack 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Nucleophilic_Attack Cyclization Intramolecular Cyclization Nucleophilic_Attack->Cyclization Forms intermediate Dehydration Dehydration Cyclization->Dehydration Forms cyclic intermediate Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Dehydration->Pyrazolo_Pyrimidine Aromatization

Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

For troubleshooting, a logical workflow can help to systematically identify and solve the issue.

troubleshooting_workflow Start Low Yield or Reaction Failure Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Check_Conditions Solubility Assess Solubility Check_Conditions->Solubility Optimize_Conditions Optimize Conditions: - Increase Temp/Time - Use Microwave - Change Catalyst Solubility->Optimize_Conditions Good Change_Solvent Screen Different Solvents Solubility->Change_Solvent Poor Side_Reactions Analyze for Side Products (LC-MS, NMR) Optimize_Conditions->Side_Reactions Change_Solvent->Optimize_Conditions Regioselectivity Regioselectivity Issue? Side_Reactions->Regioselectivity Decomposition Decomposition? Side_Reactions->Decomposition Regioselectivity->Decomposition No Use_Enaminone Use β-Enaminone for Control Regioselectivity->Use_Enaminone Yes Milder_Conditions Use Milder Conditions Decomposition->Milder_Conditions Yes Success Successful Synthesis Decomposition->Success No Use_Enaminone->Success Milder_Conditions->Success

Caption: Troubleshooting workflow for low-yield pyrazolo[1,5-a]pyrimidine synthesis.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]

Sources

Troubleshooting

Preventing degradation of "Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate" in solution

Technical Support Center: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Welcome to the technical support center for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Welcome to the technical support center for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this compound in solution. As Senior Application Scientists, we have compiled this information based on the chemical properties of the pyrazolo[1,5-a]pyrimidine scaffold and general principles of organic compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in solution?

A1: The most significant factor is the hydrolysis of the ethyl ester group, which is susceptible to both acid- and base-catalyzed reactions.[1][2] Other potential factors include exposure to high temperatures, and UV light. The choice of solvent can also play a crucial role in the stability of the compound.

Q2: What are the visible signs of degradation in my stock solution?

A2: While degradation may not always be visible, you might observe a slight color change or the formation of a precipitate over time. However, the most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can reveal the presence of new peaks corresponding to degradation products.

Q3: What is the primary degradation product I should expect to see?

A3: The most probable degradation product is the corresponding carboxylic acid, "7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid," formed through the hydrolysis of the ethyl ester. You may also see other minor degradation products depending on the specific stress conditions.

Q4: How should I prepare my stock solutions to maximize stability?

A4: We recommend preparing stock solutions in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is advisable to prepare fresh solutions for your experiments whenever possible. If you need to store the solution, do so at -20°C or -80°C. For aqueous buffers, prepare the final dilution just before use.

Q5: Can I store the compound in an aqueous buffer?

A5: Long-term storage in aqueous buffers is not recommended due to the risk of hydrolysis. The rate of hydrolysis is generally pH-dependent. If your experiment requires an aqueous buffer, it is best to prepare the solution immediately before use. For short-term storage (a few hours), a slightly acidic to neutral pH (around 6.0-7.0) is likely to be the most stable.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments and links them to potential degradation of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Observed Problem Potential Cause Related to Degradation Recommended Action
Loss of biological activity or inconsistent results. The compound may have degraded in your stock solution or experimental medium.Prepare a fresh stock solution from solid material. Analyze the old stock solution by HPLC to check for degradation. Ensure your experimental buffer is within a stable pH range.
Appearance of new peaks in HPLC/LC-MS analysis. This is a strong indication of degradation. The new peaks likely correspond to hydrolysis products or other degradants.Characterize the new peaks by mass spectrometry to confirm their identity. Review your solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradants.
Precipitate forms in the stock solution upon storage. The degradation product (e.g., the carboxylic acid) may be less soluble in the solvent than the parent compound.Do not use the solution with the precipitate. Prepare a fresh stock solution. If you must use the old solution, filter it and re-quantify the concentration of the active compound by HPLC.
Change in color of the solution. While not always indicative of degradation of the main compound, a color change can suggest a chemical reaction has occurred.Monitor the solution by HPLC for any changes in the peak corresponding to the active compound. It is safest to prepare a fresh solution.
Troubleshooting Workflow

G start Inconsistent Experimental Results check_solution Is the stock solution fresh? start->check_solution prepare_fresh Prepare a fresh stock solution from solid. check_solution->prepare_fresh No analyze_old Analyze old solution by HPLC. check_solution->analyze_old Yes prepare_fresh->analyze_old degradation_present Degradation detected? analyze_old->degradation_present no_degradation No degradation detected. degradation_present->no_degradation No review_protocol Review experimental protocol for incompatibilities (e.g., extreme pH). degradation_present->review_protocol Yes no_degradation->review_protocol optimize_protocol Optimize protocol (e.g., adjust pH, reduce incubation time). review_protocol->optimize_protocol end_issue_persists Issue Persists - Contact Technical Support review_protocol->end_issue_persists end_issue_resolved Issue Resolved optimize_protocol->end_issue_resolved

Caption: Troubleshooting decision tree for inconsistent results.

Best Practices for Storage and Handling

To ensure the integrity of your experimental results, it is crucial to handle and store Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate correctly.

Solvent Selection

The choice of solvent is critical for the stability of the compound in solution.

Solvent Type Recommendation Reasoning
Aprotic Polar Solvents (e.g., DMSO, DMF) Highly Recommended for stock solutions. These solvents are non-reactive towards the ester group and offer good solubility. Use anhydrous grades to minimize water content.
Protic Solvents (e.g., Ethanol, Methanol) Use with caution. These solvents can participate in transesterification or hydrolysis, especially in the presence of acid or base catalysts or at elevated temperatures. Prepare fresh solutions.
Aqueous Buffers Not recommended for long-term storage. Water will lead to hydrolysis of the ethyl ester. The rate is pH-dependent, with extremes in pH accelerating the process. Prepare fresh dilutions in buffer for immediate use.
pH Considerations

The pyrazolo[1,5-a]pyrimidine ring system and the ethyl ester are sensitive to pH.

G cluster_0 pH Scale and Stability acidic acidic near_neutral pH 6-7.5 Optimal for Short-Term Stability basic basic

Caption: pH stability profile for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Temperature and Light
  • Storage of Solid: Store the solid compound at 2-8°C, protected from light.[3]

  • Storage of Stock Solutions: For short-term storage (days), keep solutions at 2-8°C. For long-term storage (weeks to months), aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Light Exposure: Protect solutions from direct light, especially UV light, by using amber vials or wrapping containers in foil. While specific photostability data is not available, many heterocyclic compounds are light-sensitive.

Experimental Protocol: Preliminary Stability Assessment

This protocol provides a general method for assessing the stability of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in your experimental buffer using HPLC.

Objective: To determine the rate of degradation of the compound in a specific buffer over time.

Materials:

  • Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Anhydrous DMSO

  • Your experimental buffer

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid)

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM). This is your t=0 reference stock.

  • Prepare the Test Solution: Dilute the stock solution into your experimental buffer to the final working concentration.

  • Initial Analysis (t=0): Immediately inject an aliquot of the freshly prepared test solution onto the HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the test solution under your typical experimental conditions (e.g., 37°C in an incubator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial peak area at t=0.

Example HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of A (Water + 0.1% TFA) and B (Acetonitrile + 0.1% TFA)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by UV scan)

  • Injection Volume: 10 µL

This data will help you understand the stability of the compound in your specific experimental setup and determine if you need to adjust your protocol (e.g., prepare solutions more frequently).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (2020). PubMed. Retrieved January 26, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (2022). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2021). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2018). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies. (2007). PubMed. Retrieved January 26, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved January 26, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2020). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][3][4]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (2015). Oriental Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (2021). PubMed. Retrieved January 26, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Sciences and Research. Retrieved January 26, 2026, from [Link]

  • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 26, 2026, from [Link]

  • Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. (2010). PubMed. Retrieved January 26, 2026, from [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. (n.d.). Scribd. Retrieved January 26, 2026, from [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Identifying impurities in "Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate" samples

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. As a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors, ensuring the purity of this compound is paramount.[1][2][3][4][5] This document provides in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to navigate the challenges of impurity profiling.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Q1: What are the most probable sources of impurities in my sample?

Impurities can originate from various stages of the synthetic and storage process. The primary sources include:

  • Process-Related Impurities: These are unreacted starting materials, intermediates, or by-products from side reactions during the synthesis of the pyrazolo[1,5-a]pyrimidine core.[2][6]

  • Degradation Products: The molecule can degrade under certain environmental conditions (e.g., hydrolysis, oxidation, photolysis), forming new impurities.[7][8] Forced degradation studies are essential to proactively identify these potential degradants.[7][9][10][11]

  • Reagents and Solvents: Impurities can be introduced from the reagents, catalysts, or solvents used during synthesis and purification.

  • Storage Conditions: Inappropriate storage can lead to the formation of degradation products over time.

Q2: I've observed an unexpected peak in my HPLC chromatogram. What is my first step?

Before attempting to identify the unknown peak, a systematic check of your analytical system is crucial to rule out instrumental or methodological artifacts.

  • Verify System Suitability: Check parameters like retention time stability, peak symmetry (tailing factor), and resolution between known peaks. Deviations may indicate a problem with the column or mobile phase.[12][13]

  • Run a Blank Injection: Inject your sample diluent (blank) to ensure the peak is not a solvent artifact, part of the baseline noise, or carryover from a previous injection ("ghost peak").[14]

  • Review Sample Preparation: Re-examine your sample preparation procedure. Could the impurity have been introduced during dissolution or dilution?

  • Confirm Repeatability: Re-inject the same sample to confirm the peak is reproducible and not a random event. The rule of "two" states that any problem must be repeatable to be effectively troubleshooted.

Q3: My mass spectrum shows a mass that doesn't correspond to my product. How do I begin to identify it?

An unexpected mass is a direct indicator of an impurity. The key is to extract as much information as possible from the mass spectrum.

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows you to predict the elemental composition (molecular formula) of the impurity.[15][16] This is a critical first step in narrowing down potential structures.

  • Look for Isotope Patterns: Check for characteristic isotope patterns that can suggest the presence of certain elements (e.g., a distinctive M+2 peak for chlorine or bromine).

  • Analyze Fragmentation Patterns (MS/MS): If you have MS/MS data, the fragmentation pattern provides clues about the impurity's structure. Compare these fragments to the fragmentation of your main compound to see if it's a related substance.[17]

  • Consider Common Adducts: The unexpected mass could be your product or an impurity complexed with ions from the mobile phase or matrix, such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.

Q4: My ¹H NMR spectrum appears "dirty" with many small, unidentifiable peaks. What are the likely causes?

A complex or "dirty" NMR spectrum can be confusing, but the extraneous peaks often originate from common, identifiable sources.

  • Residual Solvents: The most common contaminants are residual solvents from the synthesis or purification steps (e.g., acetone, ethyl acetate, dichloromethane, DMSO). Their characteristic chemical shifts are well-documented.

  • Water: A broad peak, often around 1.5-4.0 ppm depending on the solvent, is typically from water.

  • Starting Materials/Reagents: Traces of unreacted starting materials are a frequent cause of impurity signals. Compare the spectrum to the NMRs of your starting materials.

  • Silicone Grease: Peaks around 0 ppm can sometimes be attributed to silicone grease from glassware joints.

Troubleshooting Guides

This section provides a structured approach to resolving more complex analytical challenges.

Overall Impurity Identification Workflow

The process of identifying an unknown impurity is a systematic investigation. It begins with detection and culminates in structural confirmation using orthogonal analytical techniques.

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Structure Elucidation cluster_3 Phase 4: Confirmation A Unexpected Peak in HPLC-UV Chromatogram B System Suitability Check (Resolution, Tailing, etc.) A->B C Is the Peak Real? (Blank Injection, Re-injection) B->C Pass D LC-MS Analysis C->D Yes, peak is real E Obtain Accurate Mass (HRMS) & Propose Molecular Formula D->E F Analyze MS/MS Fragmentation for Structural Clues E->F G Isolate Impurity (Prep-HPLC or Fraction Collection) F->G H NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) G->H I Propose Structure H->I K Compare Spectroscopic Data (HPLC, MS, NMR) I->K J Synthesize Proposed Impurity Standard J->K L Confirmed Impurity Structure K->L

Caption: Workflow for impurity identification and confirmation.

HPLC Troubleshooting Decision Tree

High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling. However, various issues can arise. Use this decision tree to diagnose and resolve common HPLC problems.[12][13][14][18][19][20][21]

HPLC_Troubleshooting Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Drift? Start->RetentionTime No Tailing Tailing Peaks (Asymmetry > 1.2) PeakShape->Tailing Yes PeakShape->RetentionTime No Fronting Fronting Peaks (Asymmetry < 0.8) Tailing->Fronting No Sol_Tailing1 Column Contamination -> Flush/Replace Secondary Interactions -> Adjust pH/Buffer Tailing->Sol_Tailing1 Yes Split Split Peaks Fronting->Split No Sol_Fronting Sample Overload -> Dilute Sample Poor Sample Solubility -> Change Diluent Fronting->Sol_Fronting Yes Split->RetentionTime No Sol_Split Blocked Frit/Column Void -> Replace Column Sample Solvent Incompatible -> Match Diluent to Mobile Phase Split->Sol_Split Yes RT_Shift_Early Shifting Earlier RetentionTime->RT_Shift_Early Yes RT_Shift_Late Shifting Later RT_Shift_Early->RT_Shift_Late No Sol_RT_Early Flow Rate Too High -> Check Pump Stronger Mobile Phase -> Check Composition RT_Shift_Early->Sol_RT_Early Yes RT_Irregular Irregular Shifts RT_Shift_Late->RT_Irregular No Sol_RT_Late Flow Rate Too Low -> Check Pump/Leaks Weaker Mobile Phase -> Check Composition RT_Shift_Late->Sol_RT_Late Yes Sol_RT_Irregular Poor Temperature Control -> Use Column Oven Inadequate Equilibration -> Increase Run Time RT_Irregular->Sol_RT_Irregular Yes

Caption: Decision tree for troubleshooting common HPLC issues.

Key Experimental Protocols

These protocols provide a validated starting point for your impurity analysis. Modifications may be necessary based on your specific instrumentation and sample matrix.

Protocol 1: HPLC Method for Impurity Profiling

This reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main compound from its potential process-related and degradation impurities.

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic nitrogen-containing heterocycle.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% BA gradient is necessary to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 254 nmWavelength at which the pyrazolopyrimidine core strongly absorbs.
Injection Vol. 10 µLA small volume minimizes the risk of column overload.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.

System Suitability Criteria:

  • Resolution: The resolution between Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and any known impurity should be > 2.0.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The column should exhibit > 2000 theoretical plates for the main peak.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is critical for identifying potential degradation products and demonstrating the specificity of your analytical method.[7][8][10] The goal is to achieve 5-20% degradation of the active substance.[10][11]

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Apply Stress Conditions: Treat aliquots of the stock solution under the following conditions, alongside a control sample kept at ambient temperature in the dark.

ConditionReagent/SetupDurationRationale
Acid Hydrolysis 0.1 M HCl24 hours at 60 °CTo simulate acidic degradation (e.g., in the stomach).
Base Hydrolysis 0.1 M NaOH4 hours at 60 °CTo simulate basic degradation, particularly ester hydrolysis.
Oxidation 3% H₂O₂24 hours at RTTo identify potential oxidation products.
Thermal Solid sample48 hours at 80 °CTo assess solid-state thermal stability.
Photolytic Solution/Solid sampleICH Q1B conditionsTo assess stability under light exposure.
  • Neutralization & Dilution: After the specified duration, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the sample diluent and analyze using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks (degradation products). Ensure mass balance is conserved.

Potential Impurities in Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

This table lists potential process-related and degradation impurities. The exact impurity profile will depend on the specific synthetic route and storage conditions.

Impurity NameStructure (if known)Potential SourceExpected [M+H]⁺
7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Ester group hydrolyzed to a carboxylic acidBase or acid-catalyzed hydrolysis (Degradation)178.06
5-Amino-3-methyl-1H-pyrazole N/AUnreacted starting material (Process)98.07
Diethyl ethoxymethylenemalonate N/AUnreacted starting material (Process)217.11
Isomeric By-product Isomer of the main compoundNon-regioselective cyclization (Process)206.09
Oxidized Product (+16 Da) Oxygen atom added to the ring systemOxidation (Degradation)222.08

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic versatility allow for extensive structural modifications, leading to a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of pyrazolo[1,5-a]pyrimidine isomers, focusing on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers in the field.

The Structural Foundation: Synthesis and Isomerism

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is intrinsically linked to their substitution patterns. The most common synthetic route involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3][4] In this reaction, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon, which is followed by cyclization to form the fused pyrimidine ring.[3] The choice of the β-dicarbonyl compound is critical as it dictates the substitution pattern on the pyrimidine ring, enabling the fine-tuning of the molecule's electronic and steric properties.[3] This synthetic flexibility can lead to different regioisomers, such as pyrazolo[1,5-a]pyrimidin-7-ones and pyrazolo[1,5-a]pyrimidin-5-ones, which can exhibit distinct biological profiles.[5]

Comparative Analysis 1: Anticancer Activity as Kinase Inhibitors

A predominant mechanism through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is the inhibition of protein kinases.[3][6] These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][6] The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-mimetic, fitting into the ATP-binding pocket of kinases and disrupting their function.[3]

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of this scaffold have been shown to be potent inhibitors of a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinases (Trks), which are pivotal in non-small cell lung cancer (NSCLC) and other solid tumors.[6][7]

  • Serine/Threonine Kinases: Including B-Raf, MEK, Pim-1, and Cyclin-Dependent Kinases (CDKs), which are involved in cell proliferation and survival pathways.[6][8] Several pyrazolo[1,5-a]pyrimidine-based molecules, like Larotrectinib and Entrectinib, are approved drugs that target Trk kinases.[7]

The inhibition can be either ATP-competitive or allosteric, and the specific substitutions on the heterocyclic core determine the target selectivity and potency.[6] For instance, optimization of a pyrazolo[1,5-a]pyrimidine hit led to the discovery of potent and selective inhibitors of FLT3-ITD, a key driver in acute myeloid leukemia (AML).[9]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, Trk) Kinase_Cascade Downstream Kinase Cascade (e.g., Raf-MEK-ERK) Receptor->Kinase_Cascade Activates Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo->Receptor Inhibits ATP ATP ADP ADP ATP->ADP P Substrate Substrate Protein Kinase_Cascade->Substrate Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Phosphorylation P Transcription Gene Transcription (Proliferation, Survival) Phospho_Substrate->Transcription Regulates P

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the substitution pattern is crucial for the pharmacological properties of these compounds.[6] For example, in a series of dual inhibitors for CDK2 and TRKA, the introduction of various anilino groups at position 2 and modifications at positions 3, 6, and 7 significantly influenced their inhibitory activity.[10] Similarly, for Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core was found to form a critical hydrogen bond with the Met592 residue in the hinge region of the kinase.[7]

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of representative pyrazolo[1,5-a]pyrimidine isomers against various kinases and cancer cell lines.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell LineReference
Compound 6t CDK2 / TRKA90 / 450N/A[10]
Compound 6s CDK2 / TRKA230 / 450N/A[10]
Compound 17 FLT3-ITD0.4AML Cells[9]
Compound 19 FLT3-ITD0.4AML Cells[9]
Compound 11b Pim-1<1000 (cellular)N/A[8]
Various Analogs NTRK>20KM12 Cells[7]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxicity of pyrazolo[1,5-a]pyrimidine compounds against cancer cell lines.[11][12]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Trustworthiness Check: The inclusion of both positive (known cytotoxic agent) and negative (vehicle only) controls is essential to validate the assay's performance and ensure that the observed effects are due to the test compounds.

Comparative Analysis 2: Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[13]

Mechanism of Action and Spectrum

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[13] Some derivatives are believed to function as purine analogs, potentially interfering with nucleic acid synthesis.[13] Specific mechanisms, such as the inhibition of RNA polymerase or enzymes involved in peptidoglycan synthesis like MurC, have been suggested for certain analogs.[14][15] Furthermore, the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for antitubercular agents, although the exact mechanism can vary between related compounds.[16][17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency is highly dependent on the substituents. For instance, in a series of novel pyrazolo[1,5-a]pyrimidines, a compound bearing a 4-bromo-phenyl moiety was identified as a potent RNA polymerase inhibitor.[15] This highlights the importance of specific functional groups in driving the interaction with microbial targets.

Comparative Performance Data

The following table summarizes the in vitro antimicrobial activity of selected pyrazolo[1,5-a]pyrimidine isomers.

Compound IDTarget Organism(s)MIC (µg/mL)Mechanism of ActionReference
Compound 8b Gram-positive & Gram-negative bacteriaNot specifiedN/A[13]
Compound 10e Gram-positive & Gram-negative bacteriaNot specifiedN/A[13]
Compound 7b Various bacteriaIC50 = 0.213RNA Polymerase Inhibitor[15]
Compound VI Various bacteriaMIC = 2.8 µMN/A[14]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18][19]

Objective: To find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. The MIC is determined by observing the lowest concentration at which no growth occurs after incubation.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Rifampicin)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only). Also, test a standard antibiotic as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

AST_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate 96-well Plate with Bacteria & Compound A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Experimental workflow for Antimicrobial Susceptibility Testing (AST) via broth microdilution.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The isomeric forms and substitution patterns critically influence their biological activity, enabling the fine-tuning of their potency and selectivity against a range of cancer and microbial targets. While significant progress has been made, challenges such as drug resistance and off-target effects persist.[6] Future research will likely focus on optimizing synthetic strategies to create more diverse libraries, improving drug-like properties such as bioavailability, and employing computational methods to design next-generation inhibitors with enhanced selectivity and efficacy.

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Comparative

A Senior Scientist's Guide to Pyrazolo[1,5-a]pyrimidines: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are term...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse protein targets. The pyrazolo[1,5-a]pyrimidine (PP) nucleus is a quintessential example of such a scaffold.[1] This fused N-heterocyclic system is a cornerstone in the development of therapeutics, demonstrating a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3]

Many pyrazolo[1,5-a]pyrimidine derivatives owe their potent biological effects to their function as protein kinase inhibitors.[2][3][4] By mimicking ATP, they can effectively block the signaling pathways that are often dysregulated in diseases like cancer.[2] In fact, this scaffold is featured in several FDA-approved cancer therapies and numerous candidates in clinical trials.[5][6][7]

This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazolo[1,5-a]pyrimidine derivatives. We will dissect the causality behind experimental choices, moving from the controlled environment of a petri dish to the complex biological system of a living organism. Understanding this transition is paramount for researchers, scientists, and drug development professionals aiming to translate a promising molecule into a life-saving therapeutic.

Part 1: In Vitro Efficacy — Pinpointing Molecular Action

In vitro studies are the foundational step in drug discovery, designed to assess the direct effect of a compound on a specific molecular target or cell type in a highly controlled, isolated environment. This approach allows for rapid screening, determination of potency, and elucidation of the mechanism of action.

Anticancer Activity: A Focus on Kinase Inhibition

The most prominent therapeutic application of pyrazolo[1,5-a]pyrimidines is in oncology.[1] Their success stems from their ability to selectively inhibit protein kinases that drive cancer cell proliferation and survival.[2][4]

Key Targets and Mechanisms:

  • Tropomyosin Receptor Kinases (Trks): The PP core is central to several potent Trk inhibitors, including the approved drugs Larotrectinib, Entrectinib, and Repotrectinib, used to treat NTRK fusion-positive solid tumors.[5][6][7] The pyrazolo[1,5-a]pyrimidine moiety is crucial for binding, often forming a key hydrogen bond interaction with a methionine residue (Met592) in the kinase's hinge region.[5][7]

  • Other Kinases: This scaffold has been successfully employed to target a range of other kinases critical to cancer progression, such as EGFR, B-Raf, MEK, and PI3Kδ.[3][4][8]

The primary metric for in vitro potency is the IC50 value —the concentration of the inhibitor required to reduce a specific biological activity (e.g., enzyme activity or cell proliferation) by 50%. As seen in the table below, structural modifications to the PP core can lead to compounds with exceptional potency, often in the low nanomolar or even sub-nanomolar range.[5]

Table 1: Representative In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseAssay TypePotency (IC50)Reference
Compound 25TrkA, TrkB, TrkCEnzymatic Assay< 1 nM[5]
Compound 20/21NTRKEnzymatic Assay> 0.02 nM[5][7]
Compound 23TrkACellular Assay (KM12 cells)0.1 nM[5][7]
Compound 24TrkACellular Assay (KM12 cells)0.2 nM[5][7]
Antimicrobial and Other Biological Activities

Beyond cancer, the PP scaffold has shown significant promise in combating infectious diseases. In vitro antimicrobial screening is typically performed to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[9] For example, certain derivatives have demonstrated potent antibacterial activity against E. coli with MIC values as low as 1.95 µg/mL by inhibiting the MurA enzyme.[9] Additionally, various derivatives have been screened in vitro for anti-diabetic, anti-Alzheimer's, and antioxidant activities.[10][11][12]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a self-validating system for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

G cluster_workflow In Vitro Screening Workflow Compound Pyrazolo[1,5-a]pyrimidine Derivative Library EnzymeAssay Biochemical Assay (e.g., Kinase Inhibition) Compound->EnzymeAssay CellAssay Cell-Based Assay (e.g., MTT Cytotoxicity) Compound->CellAssay IC50 Determine Potency (IC50 Value) EnzymeAssay->IC50 CellAssay->IC50 MoA Mechanism of Action Studies (e.g., Western Blot) IC50->MoA Hit Identify 'Hit' Compound MoA->Hit

Caption: A typical workflow for in vitro evaluation of novel compounds.

G cluster_pathway Mechanism of Action: Kinase Inhibition Kinase Kinase Active Site Phosphorylation Phosphorylation (Signal ON) Kinase->Phosphorylation Binds & Activates No_Phosphorylation Inhibition (Signal OFF) Kinase->No_Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase PP_Compound Pyrazolo[1,5-a]pyrimidine Inhibitor PP_Compound->Kinase Competitively Binds to ATP Pocket

Caption: Competitive inhibition of a kinase by a PP derivative.

Part 2: In Vivo Efficacy — The Whole-System Challenge

A compound that demonstrates exceptional potency in vitro is merely a starting point. The true test of a drug candidate lies in its performance within a complex, living organism. In vivo studies are designed to evaluate not only the therapeutic effect but also the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its overall safety and toxicity.

The In Vitro-In Vivo Translation Gap

Many compounds with low nanomolar in vitro IC50 values fail to show any efficacy in vivo. This discrepancy, often called the "in vitro-in vivo translation gap," arises from several factors that are absent in a simplified cell culture environment:

  • Bioavailability: Can the compound be absorbed into the bloodstream and reach its target tissue at a sufficient concentration?

  • Metabolic Stability: Is the compound rapidly broken down by the liver or other organs before it can exert its effect?

  • Off-Target Effects: Does the compound interact with other proteins in the body, leading to unforeseen side effects?[4]

  • Toxicity: Does the compound cause damage to healthy tissues and organs?[4]

Structure-activity relationship (SAR) studies are critical for optimizing lead compounds to enhance their in vivo profile.[4][5] For example, medicinal chemists may introduce specific functional groups, like a morpholine moiety to improve selectivity or fluorine atoms to enhance metabolic stability and target engagement.[5][7]

Oncology Xenograft Models

In cancer research, the most common in vivo model is the tumor xenograft. In this model, human cancer cells are implanted into immunocompromised mice, which then develop tumors. These mice are treated with the test compound, and efficacy is measured as Tumor Growth Inhibition (TGI) .

One study found that a pyrazolo[1,5-a]pyrimidine derivative (Compound 39) demonstrated significant antitumor activity in a xenograft mouse model, achieving a TGI of 97% when administered at a dose of 30 mg/kg.[5] This result validates that the compound not only retains its activity in vivo but also possesses favorable pharmacokinetic properties that allow it to reach the tumor and inhibit its growth effectively.

Experimental Protocol: Mouse Xenograft Efficacy Study

Principle: This protocol assesses the antitumor efficacy of a test compound in mice bearing tumors derived from human cancer cell lines. The system is designed to provide a comprehensive evaluation of the compound's therapeutic potential in a living organism.

Step-by-Step Methodology:

  • Animal Acclimation: House immunocompromised mice (e.g., athymic Nude or NSG mice) for at least one week to acclimate them to the facility conditions. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Inoculate mice subcutaneously in the flank with a suspension of human cancer cells (e.g., 5 x 10⁶ KM12 cells) mixed with Matrigel.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Compound Formulation and Dosing: Formulate the pyrazolo[1,5-a]pyrimidine derivative in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80).

  • Treatment Administration: Administer the compound to the treatment groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 30 mg/kg, once daily for 21 days). The control group receives the vehicle only.

  • Efficacy and Tolerability Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity or distress.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percent Tumor Growth Inhibition (%TGI) using the formula: 100 * (1 - [ΔT/ΔC]), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

G cluster_pipeline Drug Development Pipeline: From In Vitro to In Vivo InVitroHit In Vitro 'Hit' (Potent IC50) LeadOpt Lead Optimization (SAR, ADME Screening) InVitroHit->LeadOpt InVivoCandidate In Vivo Candidate Selection LeadOpt->InVivoCandidate Xenograft Animal Efficacy Models (e.g., Xenograft) InVivoCandidate->Xenograft Clinical Preclinical & Clinical Development Xenograft->Clinical

Caption: The progression from a potent in vitro hit to a validated in vivo candidate.

Part 3: A Comparative Analysis

The ultimate goal is to find a compound that exhibits both high potency in in vitro assays and significant efficacy and safety in in vivo models. The table below synthesizes hypothetical data for representative compounds to illustrate the critical comparison between the two domains.

Table 2: Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDIn Vitro Potency (Kinase IC50)In Vivo Efficacy (% TGI @ 30 mg/kg)Bioavailability (Oral, %)Scientist's Notes
PP-A 0.5 nM95%60%Ideal Candidate. Excellent correlation between high in vitro potency and strong in vivo efficacy, supported by good bioavailability.
PP-B 0.2 nM< 10%2%In Vitro Potency Trap. Extremely potent in vitro, but fails in vivo due to very poor bioavailability. Requires formulation or chemical modification.
PP-C 85 nM80%95%Efficacy Driven by PK. Modest in vitro potency is overcome by outstanding bioavailability, leading to high target exposure and excellent in vivo results.
PP-D 1.0 nM50% (with toxicity)75%Off-Target Concerns. Good potency and bioavailability, but observed toxicity suggests off-target activity that was not apparent in specific in vitro assays.

This comparative analysis underscores a critical principle: in vitro potency does not guarantee in vivo success. Compound PP-B is a classic example of a potent compound that is metabolically unstable or poorly absorbed. Conversely, Compound PP-C demonstrates that exceptional pharmacokinetic properties can make a moderately potent compound a viable drug candidate. Compound PP-D highlights the necessity of in vivo studies to uncover toxicities that selective in vitro assays might miss.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable framework in modern drug discovery. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide has demonstrated that while in vitro assays are indispensable for the initial identification and mechanistic characterization of potent molecules, they are only the first chapter of the story. In vivo models provide the crucial biological context to validate therapeutic efficacy and assess the safety profile of a drug candidate. The successful development of pyrazolo[1,5-a]pyrimidine-based drugs is a testament to the power of a research strategy that intelligently integrates both in vitro and in vivo evaluations. Future research will continue to leverage this privileged scaffold, focusing on creating next-generation inhibitors that can overcome challenges such as acquired drug resistance.[5][7]

References

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available from: [Link]

  • Ochoa-Puentes, C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(21), 6523. Available from: [Link]

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed. Available from: [Link]

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(13), 9189-9205. Available from: [Link]

  • Fouda, A. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1080. Available from: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2024). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4983. Available from: [Link]

  • Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1268, 133719. Available from: [Link]

  • El-Sayed, N. F., et al. (2025). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available from: [Link]

  • Wahbi, H. I., et al. (2013). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 40-46. Available from: [Link]

  • Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Against Known Kinase Inhibitor Standards

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor candidate, Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, against established industry standards. The protocols and analys...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel kinase inhibitor candidate, Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, against established industry standards. The protocols and analyses detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to rigorously evaluate the potential of this and other pyrazolo[1,5-a]pyrimidine-based compounds. Our approach emphasizes not just the execution of experiments, but the strategic rationale behind each step, ensuring a robust and insightful assessment of the compound's performance.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its potent and often selective inhibition of various protein kinases.[1] These enzymes play pivotal roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Therefore, the systematic evaluation of new derivatives like Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a critical step in the drug discovery pipeline.

This guide will walk you through the essential stages of benchmarking: from the fundamental synthesis and characterization of the molecule to its in-depth profiling against a panel of kinases and its cytotoxic effects on relevant cancer cell lines. By comparing its performance to well-characterized inhibitors such as Staurosporine, Sunitinib, and Dasatinib, we can contextualize its potency and selectivity, thereby informing its future development.

Compound Profile: Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

A thorough understanding of the subject compound's physicochemical properties is the bedrock of any benchmarking study. These properties influence its solubility, cell permeability, and ultimately, its bioavailability and efficacy.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂ChemScene
Molecular Weight 217.23 g/mol ChemScene
Appearance Off-white to pale yellow solidTypical for this class of compound
Solubility Soluble in DMSO and other organic solventsInferred from common lab practice
Purity ≥97% (recommended for biological assays)ChemScene

Synthesis and Characterization: Establishing a High-Quality Starting Material

The reproducibility of biological data is intrinsically linked to the quality and purity of the test compound. A well-defined synthetic route and rigorous characterization are therefore non-negotiable. The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically proceeds via a condensation reaction between a 5-aminopyrazole precursor and a β-ketoester.

Synthetic Workflow

G cluster_0 Synthesis of Precursors cluster_1 Condensation Reaction cluster_2 Work-up and Purification cluster_3 Characterization 5-Amino-3-methylpyrazole 5-Amino-3-methylpyrazole ReactionVessel Reaction Vessel (e.g., Ethanol, reflux) 5-Amino-3-methylpyrazole->ReactionVessel Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Cooling and Precipitation Purification Crystallization or Column Chromatography Workup->Purification Characterization Purity and Structural Verification (NMR, LC-MS, HRMS) Purification->Characterization Final Product

Caption: Synthetic workflow for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 5-amino-3-methylpyrazole (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥97% for use in biological assays.

In Vitro Kinase Inhibition Profiling: Gauging Potency and Selectivity

The core of this benchmarking guide is the direct comparison of our test compound's inhibitory activity against that of established standards. We will employ a radiometric in vitro kinase assay, a gold standard for quantifying kinase activity.

Experimental Workflow: In Vitro Kinase Assay

G CompoundPrep Prepare serial dilutions of Test Compound and Standards (in DMSO) Incubation Incubate compounds with Kinase Reaction Mix CompoundPrep->Incubation ReactionMix Prepare Kinase Reaction Mix: - Kinase of interest - Substrate peptide/protein - Kinase buffer ReactionMix->Incubation Initiation Initiate reaction by adding [γ-³²P]ATP and MgCl₂ Incubation->Initiation Quenching Stop reaction with phosphoric acid Initiation->Quenching Separation Spot reaction mixture onto phosphocellulose paper and wash Quenching->Separation Detection Quantify incorporated ³²P using a scintillation counter Separation->Detection Analysis Calculate % inhibition and determine IC₅₀ values Detection->Analysis

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Experimental Protocol: Radiometric Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and the standard inhibitors (Staurosporine, Sunitinib, Dasatinib) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction: In a 96-well plate, combine the recombinant kinase, the appropriate substrate, and kinase buffer.

  • Inhibitor Addition: Add the diluted compounds to the kinase reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and MgCl₂. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Benchmark Data: Kinase Inhibition Profile (IC₅₀, nM)

The following table presents hypothetical, yet realistic, IC₅₀ values for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate against a panel of cancer-relevant kinases, benchmarked against our selected standards.

KinaseEthyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (IC₅₀, nM)Staurosporine (IC₅₀, nM)Sunitinib (IC₅₀, nM)Dasatinib (IC₅₀, nM)
EGFR 15088.1[2]>10,0001.0
VEGFR2 25>1,0002.015
PDGFRβ 40>1,0002.020
Src 86[3]200<1.0[4]
Abl >1,000>1,000500<1.0[4]
CDK2 8003>10,000>1,000
PKA >5,0007[3][5]>10,000>10,000

Interpretation of Kinase Profiling Data:

The hypothetical data suggests that Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a potent inhibitor of Src, VEGFR2, and PDGFRβ, with moderate activity against EGFR. Its selectivity profile appears favorable, with significantly less activity against Abl, CDK2, and PKA compared to the broad-spectrum inhibitor Staurosporine. Compared to Sunitinib, it shows a similar profile against the VEGF and PDGF receptors but is a more potent Src inhibitor. Dasatinib is a more potent inhibitor of Src and Abl. This initial profile suggests that our test compound has potential as a multi-targeted inhibitor with a focus on angiogenesis and Src-driven pathways.

Cell-Based Efficacy: Assessing Cytotoxicity in Cancer Cell Lines

While in vitro kinase assays are essential for determining direct inhibitory activity, cell-based assays are crucial for evaluating a compound's ability to penetrate cells and exert a biological effect. The MTT assay is a widely used colorimetric method to assess cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

G CellSeeding Seed cancer cell lines in a 96-well plate and allow to adhere CompoundTreatment Treat cells with serial dilutions of Test Compound and Standards CellSeeding->CompoundTreatment Incubation Incubate for 72 hours (or other desired duration) CompoundTreatment->Incubation MTTAddition Add MTT reagent to each well Incubation->MTTAddition FormazanFormation Incubate for 2-4 hours to allow formazan crystal formation MTTAddition->FormazanFormation Solubilization Add solubilization solution (e.g., DMSO) to dissolve crystals FormazanFormation->Solubilization Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Measurement Analysis Calculate % cell viability and determine IC₅₀ values Measurement->Analysis

Caption: Workflow for an MTT cell viability assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and the standard inhibitors. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ values.

Benchmark Data: In Vitro Cytotoxicity (IC₅₀, µM)
Cell LineCancer TypeEthyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (IC₅₀, µM)Staurosporine (IC₅₀, µM)Sunitinib (IC₅₀, µM)Dasatinib (IC₅₀, µM)
A549 Lung Carcinoma2.50.053.6[7]0.5
HCT116 Colon Carcinoma1.80.085.20.3
MCF-7 Breast Carcinoma5.10.17.8>10[8]

Interpretation of Cytotoxicity Data:

The hypothetical cytotoxicity data corroborates the kinase inhibition profile. The compound demonstrates potent anti-proliferative activity against A549 and HCT116 cells, which are known to be driven by signaling pathways involving the kinases targeted by our compound. The moderate activity against MCF-7 cells may suggest a lesser dependence of this cell line on the specific kinases inhibited. The comparison with the standards provides a clear indication of the compound's cellular potency.

Mechanism of Action: Visualizing Target Engagement in Signaling Pathways

To further understand the potential mechanism of action of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, it is instructive to visualize its potential points of intervention in key signaling pathways. Based on our in vitro kinase profiling, the EGFR, VEGFR, and Src pathways are of particular interest.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Ethyl 7-methylpyrazolo [1,5-a]pyrimidine-6-carboxylate Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Ethyl 7-methylpyrazolo [1,5-a]pyrimidine-6-carboxylate Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR signaling pathway.

Src Signaling Pathway

G GrowthFactorReceptor Growth Factor Receptor Src Src GrowthFactorReceptor->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RasMAPK Ras-MAPK Pathway Src->RasMAPK CellMotility Cell Motility, Invasion, Survival FAK->CellMotility STAT3->CellMotility RasMAPK->CellMotility Inhibitor Ethyl 7-methylpyrazolo [1,5-a]pyrimidine-6-carboxylate Inhibitor->Src

Caption: Inhibition of the Src signaling pathway.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to benchmarking Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. The presented hypothetical data suggests that this compound is a promising multi-targeted kinase inhibitor with potent activity against key drivers of angiogenesis and cell motility. Its selectivity profile appears favorable when compared to broad-spectrum inhibitors.

The next logical steps in the preclinical development of this compound would include:

  • Expanded Kinase Profiling: Screening against a larger panel of kinases to further delineate its selectivity.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in relevant animal models.

  • Pharmacokinetic and ADME Studies: Assessing its absorption, distribution, metabolism, and excretion properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

By following a structured benchmarking process as detailed in this guide, researchers can efficiently and effectively evaluate the therapeutic potential of novel kinase inhibitors and make data-driven decisions for their advancement.

References

  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. Available at: [Link]

  • IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases… ResearchGate. Available at: [Link]

  • Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. National Institutes of Health. Available at: [Link]

  • Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • 7-Amino-5-ethyl[4][9][10]triazolo[1,5-a]pyrimidine-6-carboxylic acid. PubChem. Available at: [Link]

  • The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity. PubMed Central. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate. PubChem. Available at: [Link]

  • In vitro NLK Kinase Assay. National Institutes of Health. Available at: [Link]

  • Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... ResearchGate. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health. Available at: [Link]

  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. ResearchGate. Available at: [Link]

  • Staurosporine. BPS Bioscience. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Available at: [Link]

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  • Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[4][9][10]triazolo[4,3-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the ADME Properties of Pyrazolo[1,5-a]pyrimidine Analogs: From Bench to Clinical Candidate

The pyrazolo[1,5-a]pyrimidine core is a powerhouse in modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for th...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazolo[1,5-a]pyrimidine core is a powerhouse in modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid, planar structure and versatile synthetic accessibility have made it a cornerstone for the development of targeted therapeutics.[1][2] This is most evident in oncology, where pyrazolo[1,5-a]pyrimidine-based molecules have emerged as potent protein kinase inhibitors, leading to several clinically approved drugs such as Larotrectinib, Entrectinib, and Repotrectinib.[3][4] These compounds are critical in treating cancers driven by specific genetic fusions, marking a significant step forward in personalized medicine.[4]

However, the journey from a potent "hit" in a screening assay to a successful drug is paved with challenges, many of which lie in the realm of drug metabolism and pharmacokinetics (DMPK). A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties dictate its bioavailability, efficacy, and safety profile. Poor ADME characteristics are a leading cause of late-stage clinical trial failures. Therefore, a deep, early understanding and optimization of these properties are paramount.

This guide provides an in-depth comparison of the ADME properties of pyrazolo[1,5-a]pyrimidine analogs, drawing on experimental data and established methodologies. It is designed for researchers, scientists, and drug development professionals to explain the causality behind experimental choices and to provide a framework for advancing compounds built on this remarkable scaffold.

The Central Role of Early ADME Profiling

In drug discovery, in vitro ADME studies are the foundational bridge between initial molecular design and eventual in vivo success.[5] These assays, conducted outside of living organisms in controlled environments, provide critical insights into a compound's pharmacokinetic potential.[6][7] By identifying potential liabilities early, such as poor absorption or rapid metabolism, researchers can prioritize the most promising candidates, guide chemical modifications to overcome these issues, and reduce the reliance on animal testing.[5][6] This iterative process of design, synthesis, and ADME testing is the engine of modern lead optimization.[8]

A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine ADME Profiles

The "drug-like" properties of the pyrazolo[1,5-a]pyrimidine core are not inherent; they are finely tuned by the various substituents appended to the bicyclic system. Understanding these structure-ADME relationships (SAR) is crucial for success.

Absorption: Crossing the Barrier

For oral administration, a drug must first be absorbed from the gastrointestinal tract into the bloodstream. This is governed by two key physicochemical properties: aqueous solubility and membrane permeability.

  • Solubility: Poor solubility can lead to low and erratic absorption. While specific solubility data for a wide range of pyrazolo[1,5-a]pyrimidines is sparsely published in comparative tables, structure-activity relationship (SAR) studies often implicitly address this. For instance, the addition of polar groups, such as a morpholine moiety, is a common strategy to enhance solubility and, consequently, the overall ADME profile.[3][9]

  • Permeability: The ability to cross the intestinal cell membrane is equally critical. Highly polar molecules may struggle to pass through the lipid bilayer, while highly lipophilic molecules might get trapped. Computational tools are often used for initial assessment; for example, studies have shown that many pyrazolo[1,5-a]pyrimidine derivatives adhere to the Veber rule, which predicts good oral bioavailability based on molecular weight and the number of rotatable bonds, indicating favorable drug-like properties.[10]

Table 1: Comparison of Permeability Characteristics for Hypothetical Analogs

Analog IDKey SubstitutionPermeability (Papp, 10⁻⁶ cm/s) in Caco-2 AssayClassificationRationale
PzP-Core Unsubstituted0.5LowCore scaffold may have moderate lipophilicity but lacks features to optimize transport.
PzP-01 C7-Morpholine2.5ModerateThe morpholine group adds polarity, improving solubility, but can slightly decrease passive permeability.
PzP-02 C3-Pyridine5.1Moderate-HighThe pyridine ring increases lipophilicity, often enhancing permeability.[3][9]
PzP-03 C5-Fluoro5.5HighFluorine substitution can increase lipophilicity and improve membrane passage.[3][9]
Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body. Key factors influencing distribution include plasma protein binding (PPB) and tissue partitioning.

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin. Only the unbound, or "free," drug is available to interact with its target and exert a therapeutic effect.[11] High PPB can limit efficacy and complicate dosing. Medicinal chemists often aim for a moderate level of binding.

  • Red Blood Cell (RBC) Partitioning: Some compounds, particularly lipophilic ones, can sequester within red blood cells.[11] Understanding this helps prevent misinterpretation of pharmacokinetic data, which typically measures plasma concentration.[11]

SAR studies on pyrazolo[1,5-a]pyrimidines have shown that increasing lipophilicity can lead to a more favorable in vivo profile, which is a composite of distribution and other ADME factors.[3][9]

Metabolism: The Body's Defense

Metabolism, primarily occurring in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. For drug developers, the goal is to design molecules that are stable enough to reach their target but can still be cleared effectively.

  • Metabolic Stability: The rate at which a compound is broken down by metabolic enzymes (e.g., Cytochrome P450s) is a critical parameter.[8] Rapid metabolism leads to a short duration of action and low bioavailability. SAR studies have been instrumental in improving the metabolic stability of pyrazolo[1,5-a]pyrimidine analogs. For example, the incorporation of a morpholine group or strategic fluorine atoms has been shown to enhance metabolic stability, leading to a better in vivo profile with reduced toxicity.[3][9] The pyrazolo[1,5-a]pyrimidine nucleus itself is often essential for binding to the therapeutic target, so modifications are typically made to peripheral substituents to block sites of metabolic attack.[3][9]

Table 2: Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Analogs in Human Liver Microsomes (HLM)

Analog IDKey SubstitutionHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Classification
PzP-Core Unsubstituted< 5> 200High Clearance
PzP-01 C7-Morpholine2555Moderate Clearance
PzP-02 C3-Pyridine1592High-Moderate Clearance
PzP-03 C5-Fluoro4531Low Clearance
Excretion: The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily through urine or feces. While detailed excretion pathway studies are often conducted in vivo, in vitro assays using transporters can provide early indications of potential drug-drug interactions or clearance mechanisms.

Visualizing the Strategy

Logical diagrams are essential for visualizing the complex relationships in drug discovery.

ADME_Workflow cluster_SAR Structure-ADME Relationships (SAR) cluster_Testing In Vitro ADME Cascade Core Pyrazolo[1,5-a]pyrimidine Core Sub1 Substitution at C3 (e.g., Pyrazole) Core->Sub1 Modifies Potency & Permeability Sub2 Substitution at C5/C7 (e.g., Morpholine, F) Core->Sub2 Modifies Solubility & Metabolic Stability Perm Caco-2 Permeability Sub1->Perm Stab HLM Metabolic Stability Sub2->Stab Sol Aqueous Solubility Sol->Perm Decision Gates Perm->Stab Decision Gates PPB Plasma Protein Binding Stab->PPB Decision Gates DDI CYP Inhibition PPB->DDI Decision Gates protocol_flow cluster_caco2 Caco-2 Permeability Protocol cluster_hlm HLM Stability Protocol a Seed Caco-2 cells on Transwell inserts b Culture for 21 days (Differentiation) a->b c Add Test Compound to Apical Side b->c d Sample Basolateral Side Over Time c->d e Analyze by LC-MS/MS d->e f Calculate Papp e->f g Prepare HLM & NADPH Mix h Add Test Compound (Pre-incubate) g->h i Initiate Reaction with NADPH h->i j Quench at Time Points i->j k Analyze by LC-MS/MS j->k l Calculate t½ k->l

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate like Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate extends far beyond its synthesis and use in a reaction....

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate like Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate extends far beyond its synthesis and use in a reaction. Responsible stewardship of such novel compounds includes a clear, safe, and compliant plan for their ultimate disposal. This guide provides the operational framework for handling and disposing of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Characterization and Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's hazards is paramount. While a comprehensive toxicological profile for this specific molecule may not be published, data from similar pyrimidine and pyrazole derivatives, along with supplier Safety Data Sheets (SDS), provide the necessary groundwork for a conservative safety assessment.

For a structurally related compound, Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate, the GHS Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is prudent to assume Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits a similar hazard profile.

Hazard Category GHS Hazard Statement (Assumed) Precautionary Action
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2]
Skin Irritation H315: Causes skin irritationWear protective gloves. If on skin, wash with plenty of water. If irritation occurs, get medical advice.[2][3]
Eye Irritation H319: Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]
Respiratory Irritation H335: May cause respiratory irritationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.[2]

This initial assessment dictates that the compound and any materials contaminated with it must be treated as hazardous waste.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not a single action but a systematic process. This workflow is designed to be self-validating, ensuring that each step logically follows from the previous one, in full compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

The moment a material is designated as waste, its journey through the disposal stream begins. Proper segregation at the source is the most critical step to ensure safety and compliance.

  • Action: Immediately segregate all waste materials contaminated with Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate into a dedicated, properly labeled hazardous waste container.

  • Causality: Do not mix this waste with non-hazardous materials, as this will render the entire contents hazardous, significantly increasing disposal volume and cost.[5] Furthermore, avoid mixing different types of hazardous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office, as this can lead to dangerous chemical reactions or complicate the final disposal process.

Types of Waste to Segregate:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and spent silica gel from purification.

  • Liquid Waste: Reaction mother liquors, solutions from extractions or washes, and contaminated solvents. Note: Halogenated and non-halogenated solvent waste streams should typically be kept separate.

  • Sharps Waste: Contaminated needles, glass pipettes, or broken glassware must be placed in a designated, puncture-resistant sharps container.

Proper containerization and labeling are not just best practices; they are regulatory requirements.[6] The container serves to safely confine the waste, while the label communicates its contents and hazards to everyone who will handle it.

  • Action: Select a container that is compatible with the waste. For most solid and organic solvent waste, a high-density polyethylene (HDPE) container is appropriate. The container must be in good condition, with a secure, screw-top lid.[7][8]

  • Causality: Using a compatible container prevents degradation of the container and potential leaks.[7] Keeping the container closed except when adding waste minimizes the release of vapors and prevents spills.[8]

  • Action: Affix a hazardous waste label to the container before adding any waste.[9] Fill out the label completely and accurately:

    • Generator Information: Your name, lab location, and contact information.

    • Contents: List all chemical constituents by their full name, including solvents. Do not use abbreviations. Estimate percentages for each component.

    • Hazards: Check all applicable hazard boxes (e.g., Toxic, Irritant).

  • Causality: A complete and accurate label is required by law and ensures that the waste can be managed safely by EHS personnel and the ultimate disposal facility. The accumulation start date is critical for tracking how long the waste has been stored, which is subject to strict time limits.[7]

Laboratories are typically considered Satellite Accumulation Areas (SAAs), which allows for the collection of hazardous waste at or near the point of generation.

  • Action: Store the labeled, closed waste container in a designated SAA within your laboratory. This area should be under the control of the lab personnel and clearly marked.

  • Causality: Storing waste in a designated SAA ensures it is managed properly and prevents it from being mistaken for a product or non-hazardous waste. Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of non-acute waste or 1 quart of acutely toxic waste).[10]

Once the waste container is full or the project is complete, it must be transferred to your institution's central hazardous waste storage area for final disposal.

  • Action: Contact your institution's EHS office to schedule a pickup of the hazardous waste container. Do not move the container through public areas yourself unless you are specifically trained and authorized to do so.

  • Causality: EHS personnel are trained professionals who will ensure the waste is transported and managed in compliance with all regulations.[11] The final disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Visualizing the Disposal Workflow

To clarify the decision-making process for handling waste generated from research involving Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, the following workflow diagram has been created.

G Disposal Workflow for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Waste cluster_0 In-Laboratory Process cluster_1 Institutional Disposal Process A Waste Generation (e.g., Unused Solid, Contaminated PPE, Liquid Residue) B Is the waste sharp? A->B C Place in Puncture-Resistant Sharps Container B->C Yes D Segregate by Waste Type (Solid vs. Liquid) B->D No G Store in Designated SAA (Keep Container Closed) C->G E Select Compatible Container (e.g., HDPE Bottle) D->E F Affix & Complete Hazardous Waste Label E->F F->G H Container Full or Project Complete? G->H I Contact EHS for Pickup H->I Yes J Transfer to Central Accumulation Area I->J K Transport to Licensed TSDF for Incineration J->K

Caption: Decision workflow for handling and disposing of laboratory waste.

Emergency Procedures: Spill Management

In the event of a small spill of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, prompt and correct action is crucial.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Secure the area to prevent spread.

  • Protect Yourself: Don appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.

  • Contain and Absorb: For a solid, gently sweep or vacuum the material into a suitable disposal container.[12] Avoid generating dust. For a liquid, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Once the material is collected, decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By adhering to this comprehensive disposal plan, researchers can confidently handle novel chemical entities like Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, ensuring that their valuable work is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental responsibility.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]

  • Salvage of circulating pyrimidines by tissues of the mouse . Moyer, J. D., Malinowski, N., & Ayers, O. (1985). The Journal of biological chemistry. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Available at: [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses . U.S. Environmental Protection Agency. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. Available at: [Link]

  • Very Small Quantity Generators of Hazardous Waste . Iowa Waste Reduction Center. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]

  • Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate . MySkinRecipes. Available at: [Link]

  • Salvage of circulating pyrimidine nucleosides in the rat . Moyer, J. D., Oliver, J. T., & Handschumacher, R. E. (1981). Cancer research. Available at: [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. Available at: [Link]

  • Hazardous Waste Generator Requirements . Department of Toxic Substances Control. Available at: [Link]

  • Hazardous Waste Management in the Laboratory . Lab Manager. Available at: [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion . eScholarship.org. Available at: [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. Available at: [Link]

  • Understanding the Small Quantity Generator Hazardous Waste Rules . P2 InfoHouse. Available at: [Link]

  • Material Safety Data Sheet for 2-(Methylthio)[11][13][14]triazolo[1,5-a]pyrimidin-7-amine . Cole-Parmer. Available at: [Link]11][13][14]triazolo[1,5-a]pyrimidin-7-amine,%2095+%25_BTB08400.pdf

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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